molecular formula C10H12FNO3 B3094570 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid CAS No. 1259981-29-7

2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid

Cat. No.: B3094570
CAS No.: 1259981-29-7
M. Wt: 213.21 g/mol
InChI Key: CHRWRFACJVKRNT-UHFFFAOYSA-N
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Description

2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H12FNO3 and its molecular weight is 213.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRWRFACJVKRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for optimizing pharmacological profiles. Fluorinated amino acids, in particular, serve as versatile building blocks in drug discovery, offering the ability to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity.[1][][3] This guide provides a comprehensive technical overview of a specific, rationally designed phenylalanine analog: 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid .

This compound is a non-canonical amino acid of significant interest due to the unique electronic and steric properties conferred by its substituted phenyl ring. The presence of a fluorine atom at the C4 position and a methoxy group at the C3 position can profoundly influence its interactions within biological systems. This document will detail its chemical structure, synthesis, analytical characterization, and potential applications for researchers, scientists, and drug development professionals.

Core Chemical Identity

The foundational step in understanding any novel chemical entity is to define its precise structure and fundamental properties.

1.1. Chemical Structure

This compound is a derivative of the essential amino acid L-phenylalanine. Its structure is characterized by a propanoic acid backbone with an amino group at the alpha-carbon and a benzyl side chain substituted with both a fluorine atom and a methoxy group.

Caption: 2D structure of this compound.

1.2. Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₂FNO₃(Calculated)
Molecular Weight 213.20 g/mol (Calculated)
IUPAC Name This compound(Systematic)
Canonical SMILES COC1=C(C=C(C=C1)CC(C(=O)O)N)F(Predicted)
InChI Key (Predicted)(Predicted)
CAS Number Not availableN/A
Synthesis and Purification

The synthesis of specifically substituted phenylalanine analogs requires a robust and controlled chemical strategy. While numerous methods exist for creating fluorinated amino acids, a common and effective approach involves the construction of the carbon skeleton followed by the introduction of the amino group.[4]

2.1. Retrosynthetic Analysis & Strategy

The causality behind selecting a synthetic route often balances precursor availability, reaction efficiency, and stereochemical control. A logical approach for this target molecule starts from a commercially available benzaldehyde derivative, 4-fluoro-3-methoxybenzaldehyde. The synthesis can proceed via an Erlenmeyer-Plöchl reaction to form an azlactone, followed by reduction and hydrolysis to yield the racemic amino acid.

G Target Target Amino Acid (this compound) Azlactone Azlactone Intermediate Target->Azlactone Reduction & Hydrolysis Benzaldehyde Starting Material (4-Fluoro-3-methoxybenzaldehyde) Azlactone->Benzaldehyde Erlenmeyer-Plöchl Condensation HippuricAcid Reagent (Hippuric Acid) Azlactone->HippuricAcid Erlenmeyer-Plöchl Condensation

Caption: Retrosynthetic analysis for the target molecule.

2.2. Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where the successful formation of intermediates can be confirmed at each stage before proceeding, ensuring the integrity of the synthetic pathway.

Step 1: Azlactone Synthesis (Erlenmeyer-Plöchl Reaction)

  • Setup : In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-3-methoxybenzaldehyde (1 equivalent), hippuric acid (1.1 equivalents), and acetic anhydride (3 equivalents).

  • Catalysis : Add anhydrous sodium acetate (0.8 equivalents) as a catalyst.

  • Reaction : Heat the mixture to 100°C with stirring for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.

  • Workup : Cool the mixture and slowly add ethanol to precipitate the azlactone product. Filter the solid, wash with cold ethanol and water, and dry under vacuum. The bright yellow color of the azlactone is a key visual confirmation.

Step 2: Reduction and Hydrolysis to Racemic Amino Acid

  • Reductive Cleavage : Suspend the synthesized azlactone (1 equivalent) in a solution of sodium hydroxide (4 equivalents in water).

  • Reduction : Add a reducing agent, such as a Raney nickel alloy or perform catalytic hydrogenation with H₂ over a palladium catalyst. This step reduces the exocyclic double bond.[5]

  • Hydrolysis : Following reduction, heat the mixture under reflux for 4-6 hours. This hydrolyzes both the amide bond of the hippuric acid precursor and opens the lactone ring.

  • Isolation : Cool the reaction mixture and filter to remove the catalyst. Acidify the filtrate with hydrochloric acid to a pH of ~6. The target amino acid will precipitate out of the solution.

  • Purification : Collect the crude product by filtration. Recrystallization from a water/ethanol mixture is performed to achieve high purity. The disappearance of the azlactone's yellow color and the formation of a white crystalline solid serve as validation points.

Analytical Characterization

Rigorous analytical testing is paramount to confirm the identity, structure, and purity of the final compound.

TechniqueExpected Results & Interpretation
¹H NMR - Aromatic Protons (6.5-7.5 ppm): Complex multiplets corresponding to the three protons on the trisubstituted phenyl ring. Coupling with the adjacent ¹⁹F nucleus will be observable. - Alpha-Proton (~4.0 ppm): A triplet or doublet of doublets, coupled to the beta-protons. - Beta-Protons (~3.0-3.3 ppm): Diastereotopic protons appearing as a multiplet. - Methoxy Protons (~3.9 ppm): A sharp singlet integrating to 3 hydrogens.[6]
¹³C NMR - Carbonyl Carbon (170-175 ppm): Characteristic downfield signal for the carboxylic acid. - Aromatic Carbons (110-160 ppm): Signals for the six aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. - Alpha-Carbon (~55 ppm): Signal for the carbon bearing the amino group. - Beta-Carbon (~37 ppm): Signal for the methylene carbon. - Methoxy Carbon (~56 ppm): Sharp signal for the methoxy group carbon.[6][7]
¹⁹F NMR A singlet or narrow multiplet, with a chemical shift characteristic of an aryl fluoride. This is a definitive test for the presence and electronic environment of the fluorine atom.
Mass Spec (HR-MS) The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula C₁₀H₁₂FNO₃.
FTIR - O-H Stretch (2500-3300 cm⁻¹): Broad absorption from the carboxylic acid. - N-H Stretch (3000-3300 cm⁻¹): Absorption from the amino group. - C=O Stretch (~1700 cm⁻¹): Strong absorption from the carboxylic acid carbonyl. - C-F Stretch (1000-1400 cm⁻¹): Characteristic absorption for the carbon-fluorine bond.[7]
Applications in Research and Drug Development

The true value of this compound lies in its potential to modulate biological activity through precise structural modifications.

4.1. Rationale for Use: The Power of Fluorine and Methoxy Groups
  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at the C4 position can block a potential site of aromatic hydroxylation, thereby increasing the in-vivo half-life of peptides or small molecules containing this amino acid.[1]

  • Modulation of pKa : The high electronegativity of fluorine can lower the pKa of nearby functional groups, potentially altering drug-receptor interactions.

  • Enhanced Binding Affinity : Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or multipolar interactions with protein targets, enhancing binding affinity and potency.[8]

  • Lipophilicity and Permeability : The methoxy group increases lipophilicity, which can improve cell membrane permeability and oral bioavailability. The combination of fluorine and methoxy groups provides a unique lipophilic and electronic signature.[8]

  • Conformational Control : The steric bulk and electronic nature of the substituents can influence the preferred conformation of peptide backbones, which is crucial for designing molecules with specific secondary structures (e.g., helices or sheets).[][9]

4.2. Potential Applications
  • Peptidomimetics and Novel Peptides : This analog can be incorporated into peptide sequences to create novel therapeutics with enhanced stability and efficacy. Its unique side chain can probe the steric and electronic requirements of enzyme active sites or receptor binding pockets.[3]

  • Enzyme Inhibitors : Many enzymes that process aromatic amino acids can be targeted. This analog could serve as a scaffold for designing inhibitors, for example, for enzymes involved in amino acid metabolism or neurotransmitter synthesis.[10][11]

  • ¹⁹F NMR Probes : For structural biology applications, incorporating this amino acid into a protein allows the use of ¹⁹F NMR spectroscopy. This technique is highly sensitive and has a wide chemical shift range with no background signal in biological systems, making it an excellent tool for studying protein conformational changes, dynamics, and ligand binding.[]

G cluster_0 Drug Development Pipeline cluster_1 Optimization Goals AminoAcid This compound Key Building Block PeptideSynth Peptide Synthesis Incorporation into lead peptide sequence AminoAcid->PeptideSynth Build InhibitorDesign Inhibitor Design Scaffold for small molecule AminoAcid->InhibitorDesign Design Stability Increased Metabolic Stability PeptideSynth->Stability Bioavailability Improved Bioavailability PeptideSynth->Bioavailability Affinity Enhanced Binding Affinity InhibitorDesign->Affinity InhibitorDesign->Bioavailability

Sources

3-methoxy-4-fluorophenylalanine properties and characteristics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Methoxy-4-fluorophenylalanine , a non-canonical amino acid (ncAA) utilized in medicinal chemistry and protein engineering.

Content Type: Technical Whitepaper Subject: 3-Methoxy-4-fluorophenylalanine (3-OMe-4-F-Phe) Classification: Non-Canonical Amino Acid / Medicinal Chemistry Building Block

Executive Summary

3-Methoxy-4-fluorophenylalanine is a rationally designed phenylalanine analog characterized by a specific substitution pattern on the aromatic ring: a methoxy group (-OCH₃) at the meta (3) position and a fluorine atom (-F) at the para (4) position. This molecule serves as a critical tool in structure-activity relationship (SAR) studies, offering a unique combination of electronic modulation, steric bulk, and metabolic stability.

Its primary utility lies in two domains:

  • Medicinal Chemistry: As a bioisostere for Tyrosine or Phenylalanine, where the 4-fluoro group blocks metabolic oxidation (e.g., by cytochrome P450) and the 3-methoxy group mimics the hydrogen-bond accepting capability of hydroxyls or provides steric occlusion.

  • Protein Engineering: As a sensitive 19F NMR probe . The fluorine signal is chemically shifted by the adjacent methoxy group, creating a distinct resonance frequency sensitive to the local protein microenvironment.

Physicochemical Profile & Structural Logic

The strategic placement of substituents on the phenyl ring alters the electronic and physical properties of the amino acid compared to native Phenylalanine (Phe) and Tyrosine (Tyr).

Structural Specifications
PropertyValue / Description
Chemical Formula C₁₀H₁₂FNO₃
Molecular Weight 213.21 g/mol
Monoisotopic Mass 213.0799 Da
CAS Number (Precursor) 141091-37-4 (for 3-Methoxy-4-fluorobenzyl bromide)
Side Chain pKa N/A (Non-ionizable side chain)
LogP (Predicted) ~1.8 (More lipophilic than Tyr, similar to Phe)
Electronic & Steric Effects (Hammett Analysis)
  • 4-Fluoro Substituent: Acts as a metabolic blocker at the para position, preventing hydroxylation. It exerts a strong inductive electron-withdrawing effect (-I) , lowering the electron density of the ring, which can strengthen

    
     stacking interactions with electron-rich residues (e.g., Trp, Tyr).
    
  • 3-Methoxy Substituent: Provides a resonance electron-donating effect (+R) . Sterically, it adds bulk to the meta position, which can be used to probe the size of hydrophobic pockets in receptor binding sites.

Synthetic Methodologies

Since 3-Methoxy-4-fluorophenylalanine is often a custom-synthesized building block, two robust protocols are established for its production: Chemical Asymmetric Synthesis (for scale) and Enzymatic Resolution (for optical purity).

Protocol A: Asymmetric Alkylation (Phase Transfer Catalysis)

This method utilizes the commercially available precursor 3-Methoxy-4-fluorobenzyl bromide to alkylate a glycine equivalent.

Reagents:

  • Precursor: 3-Methoxy-4-fluorobenzyl bromide (CAS 141091-37-4).[1]

  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell's Schiff Base).

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Cincona alkaloid derivative).

Step-by-Step Workflow:

  • Activation: Dissolve the glycine Schiff base (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in Toluene/DCM at -78°C.

  • Alkylation: Add 50% aqueous KOH and 3-Methoxy-4-fluorobenzyl bromide (1.2 eq) dropwise. Stir vigorously to maintain the emulsion.

  • Quenching: Upon reaction completion (monitored by TLC), dilute with water and extract with diethyl ether.

  • Hydrolysis: Treat the crude alkylated product with 1N HCl in THF to remove the protecting groups (Schiff base and tert-butyl ester).

  • Purification: Isolate the free amino acid via ion-exchange chromatography (Dowex 50W) or recrystallization from Ethanol/Water.

Protocol B: Enzymatic Resolution (Biocatalytic)

Ideal for generating optically pure L-isomers from a racemic mixture.

  • Precursor Synthesis: Synthesize rac-3-methoxy-4-fluorophenylalanine via a standard acetamidomalonate synthesis.

  • Acetylation: Convert the racemate to N-Acetyl-DL-3-methoxy-4-fluorophenylalanine using acetic anhydride.

  • Enzymatic Hydrolysis: Incubate the N-acetyl derivative with Acylase I (from Aspergillus melleus) at pH 7.5, 37°C. The enzyme selectively hydrolyzes the L-isomer.

  • Separation: Acidify the mixture. The free L-amino acid is soluble in the aqueous phase, while the unreacted N-acetyl-D-amino acid precipitates or is extracted into ethyl acetate.

Visualization: Synthesis & Logic Pathways

The following diagram illustrates the synthetic logic and the metabolic stability rationale for this molecule.

G cluster_properties Physicochemical Properties node_precursor 3-Methoxy-4-fluorobenzyl bromide node_intermediate Schiff Base Intermediate node_precursor->node_intermediate Asymmetric Alkylation node_product 3-Methoxy-4-fluoro- L-phenylalanine node_intermediate->node_product Hydrolysis & Purification node_peptide Modified Peptide Therapeutic node_product->node_peptide SPPS (Fmoc Chemistry) node_NMR 19F NMR Probe (-120 to -140 ppm) node_product->node_NMR node_Hbond H-Bond Acceptor (3-Methoxy) node_product->node_Hbond node_metabolism Metabolic Oxidation (CYP450) node_metabolism->node_peptide BLOCKED by 4-Fluoro Group

Caption: Synthesis workflow from benzyl bromide precursor to peptide incorporation, highlighting the metabolic blocking mechanism of the 4-fluoro substituent.

Applications in Drug Development

Metabolic Stability Enhancement

In native peptides, the para-position of phenylalanine is a "soft spot" for rapid oxidation by Cytochrome P450 enzymes. Substituting Phe with 3-methoxy-4-fluorophenylalanine achieves two goals:

  • Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the para position inert to oxidative attack.

  • Mimicry: The 3-methoxy group mimics the electron density of a tyrosine hydroxyl without the H-bond donor capability, potentially improving membrane permeability (higher LogP) while retaining receptor affinity.

19F NMR Conformational Probing

The fluorine atom serves as an excellent NMR reporter due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity to the local environment.

  • Chemical Shift Sensitivity: The adjacent 3-methoxy group induces a specific electronic shielding effect, shifting the ¹⁹F signal distinct from mono-fluorinated phenylalanines (e.g., 4-F-Phe).

  • Application: Researchers incorporate this amino acid into proteins to monitor folding events or ligand binding. A shift in the ¹⁹F peak correlates with the residue moving from a solvent-exposed environment to a hydrophobic core.

Experimental Protocols

HPLC Analysis & Purity Check

To ensure the amino acid is suitable for Solid Phase Peptide Synthesis (SPPS), strict enantiomeric purity is required.

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

  • Mobile Phase: 50 mM aqueous HClO₄ / Acetonitrile (80:20 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (peptide bond) and 254 nm (aromatic ring).

  • Acceptance Criteria: >98% enantiomeric excess (ee).

Solid Phase Peptide Synthesis (SPPS) Incorporation
  • Protection: The amino acid must be Fmoc-protected (Fmoc-3-methoxy-4-fluoro-L-phenylalanine) prior to use.

  • Coupling Reagents: Use HATU/DIPEA (1:2 ratio) in DMF.

  • Coupling Time: Double coupling (2 x 45 min) is recommended due to the slight steric hindrance of the 3-methoxy group.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

  • Qiu, W., & Soloshonok, V. A. (2000). "Asymmetric Synthesis of Fluorinated Amino Acids." Tetrahedron.

  • Sigma-Aldrich / Merck . "3-Methoxy-4-fluorobenzyl bromide (Product No. 468673)." Chemical Precursor Catalog.

  • Bannwarth, W., & Felder, E. (2000). Combinatorial Chemistry: A Practical Approach. Wiley-VCH. (Reference for SPPS coupling protocols of sterically hindered amino acids).

Sources

Strategic Utility of 4-Fluoro-3-methoxyphenylalanine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 4-Fluoro-3-methoxyphenylalanine (hereafter referred to as 4F-3MeO-Phe ) in modern drug design. This analysis focuses on its utility as a non-canonical amino acid (ncAA) for optimizing pharmacokinetics, metabolic stability, and target affinity.

Executive Summary 4-Fluoro-3-methoxyphenylalanine (4F-3MeO-Phe) represents a precise tool in the medicinal chemist’s arsenal, offering a unique intersection of steric, electronic, and metabolic properties. Unlike canonical phenylalanine or tyrosine, this ncAA provides a dual-mechanism for metabolic blockade: the 4-fluoro substituent prevents para-hydroxylation (a primary metabolic soft spot), while the 3-methoxy group introduces steric bulk and modulates lipophilicity without sacrificing the aromatic interactions critical for receptor binding. This guide explores its application in peptidomimetics, LAT1-targeted delivery, and metabolic engineering.

Physicochemical & Electronic Profile

The strategic value of 4F-3MeO-Phe lies in its ability to "tune" the physicochemical environment of a ligand binding site.

PropertyEffect on Ligand DesignMechanistic Rationale
Electronic (Hammett

)
Electron Withdrawal (Inductive): Fluorine (

) and Methoxy (

) create an electron-deficient ring compared to Tyrosine.
Increases the acidity of proximal NH protons (in peptides), strengthening H-bond donor capability. Weakens cation-

interactions.
Lipophilicity (LogP) Moderate Increase: Fluorine adds hydrophobicity (

). Methoxy adds bulk but retains some polarity.
Enhances membrane permeability and Blood-Brain Barrier (BBB) crossing via LAT1 transport.
Steric Profile Orthogonal Expansion: The 3-OMe group creates a "bump" that can fill hydrophobic pockets or enforce conformational bias.Restricts rotation around the

bond, locking the side chain into bioactive conformations.
Metabolic Fate Blockade: 4-F blocks CYP450-mediated para-hydroxylation.Extends half-life (

) by preventing rapid clearance via Phase I oxidation.

Mechanistic Role in Drug Design

Metabolic Stability Engineering

A primary failure mode for peptide and small-molecule drugs containing phenylalanine or tyrosine is rapid metabolism.

  • The Problem: CYP450 enzymes preferentially hydroxylate the para-position of phenyl rings (Phase I metabolism).

  • The Solution: Substituting Hydrogen (H) or Hydroxyl (OH) with Fluorine (F) at the 4-position creates a metabolic blockade. The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 to cleave.

  • The 3-Methoxy Synergy: The 3-methoxy group mimics the metabolic product of Catechol-O-methyltransferase (COMT) on catechols, potentially bypassing COMT-mediated degradation pathways if used in dopamine analogs.

Peptidomimetic Stabilization

Incorporating 4F-3MeO-Phe into peptide sequences protects against proteolytic cleavage.

  • Chymotrypsin Resistance: Chymotrypsin cleaves peptides at the C-terminus of aromatic residues (Phe, Tyr, Trp). The steric bulk of the 3-methoxy group and the electronic perturbation of the 4-fluoro group disrupt the "oxyanion hole" stabilization required for the enzyme's catalytic triad to function, effectively rendering the peptide bond resistant to hydrolysis.

LAT1-Mediated Transport

The L-type Amino Acid Transporter 1 (LAT1) is highly expressed in the Blood-Brain Barrier (BBB) and many tumor types.

  • Transport Logic: LAT1 accepts bulky, hydrophobic phenylalanine analogs. The 4F-3MeO-Phe scaffold retains the essential

    
    -amino acid zwitterion motif while the lipophilic ring modifications enhance affinity for the transporter's hydrophobic pocket, facilitating active transport into the CNS or tumor microenvironment.
    

Experimental Protocols

Protocol A: Asymmetric Synthesis of L-4F-3MeO-Phe

Objective: Synthesize enantiomerically pure L-4-fluoro-3-methoxyphenylalanine for peptide incorporation.

Reagents:

  • 4-Fluoro-3-methoxybenzaldehyde

  • N-Acetylglycine

  • Sodium Acetate (anhydrous)

  • Acetic Anhydride

  • (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate [(R,R)-Et-DuPhos-Rh] (Catalyst)

Step-by-Step Methodology:

  • Erlenmeyer-Plöchl Azlactone Formation:

    • Charge a flask with 4-fluoro-3-methoxybenzaldehyde (10 mmol), N-acetylglycine (10 mmol), and sodium acetate (12 mmol) in acetic anhydride (20 mL).

    • Reflux at 120°C for 2 hours. The solution will turn yellow/orange.

    • Cool to 0°C. Add ice-cold ethanol (10 mL) to precipitate the azlactone.

    • Filter and wash with cold water. Dry in vacuo.

  • Hydrolysis to Enamido Acid:

    • Suspend the azlactone in 1% aqueous acetone.

    • Reflux for 4 hours to open the ring, yielding (Z)-2-acetamido-3-(4-fluoro-3-methoxyphenyl)acrylic acid.

    • Recrystallize from ethanol/water.

  • Asymmetric Hydrogenation (The Critical Step):

    • Dissolve the enamido acid (1 mmol) in degassed methanol (10 mL) in a high-pressure reactor.

    • Add the Rh-catalyst (1 mol%).

    • Pressurize with

      
       gas (60 psi / 4 bar).
      
    • Stir at room temperature for 24 hours.

    • Validation: Check conversion via TLC or LC-MS.

  • Enzymatic Deprotection (Optional for high purity):

    • Treat the N-acetylated product with Acylase I (Aspergillus melleus) at pH 7.5, 37°C for 12 hours to selectively hydrolyze the L-enantiomer if chemical deprotection is too harsh.

    • Standard Chemical Deprotection: Reflux in 6M HCl for 4 hours.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
  • Coupling Reagent: HATU/HOAt is recommended over HBTU due to the steric hindrance of the 3-methoxy group.

  • Fmoc-Protection: Standard Fmoc-OSu protection protocols apply to the free amino acid prior to SPPS.

Visualization of Logic & Workflow

Figure 1: Strategic Decision Tree for 4F-3MeO-Phe Selection

Caption: Decision logic for substituting Tyrosine/Phenylalanine with 4F-3MeO-Phe in lead optimization.

G Start Lead Optimization: Phe/Tyr Residue Issue Metab Metabolic Instability? Start->Metab Potency Low Potency/Selectivity? Start->Potency ParaOx Para-Hydroxylation (CYP)? Metab->ParaOx Yes Conf Conformational Flop? Potency->Conf Yes Solution1 Apply 4-Fluoro (Blocks CYP site) ParaOx->Solution1 Solution2 Apply 3-Methoxy (Steric Lock) Conf->Solution2 Combined Select 4-Fluoro-3-Methoxy-Phe (Dual Benefit) Solution1->Combined Solution2->Combined

Figure 2: Synthesis Workflow (Erlenmeyer-Plöchl Route)

Caption: Step-by-step synthesis from aldehyde precursor to chiral amino acid.

Synthesis Substrate 4-Fluoro-3-methoxy benzaldehyde Azlactone Azlactone Intermediate Substrate->Azlactone N-Acetylglycine Ac2O/NaOAc Enamido (Z)-Enamido Acid Azlactone->Enamido H3O+ / Heat Product L-4F-3MeO-Phe Enamido->Product H2, Rh(DuPhos) (Asymmetric)

References

  • Qiu, W. et al. (2011). "Stereoselective Synthesis of Fluorinated Phenylalanines via Palladium-Catalyzed Negishi Cross-Coupling." Journal of Organic Chemistry. Link

  • Smilek, P. et al. (2020). "Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications." Molecules. Link

  • Wang, Q. et al. (2014). "LAT1-targeted prodrugs: The role of the benzyl side chain in transporter recognition." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Vagner, J. et al. (2008). "Peptidomimetics, a synthetic tool of drug discovery."[1] Current Opinion in Chemical Biology. Link

Sources

Methodological & Application

Application Note: Fmoc-2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid for SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Fmoc-2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid (systematically referred to as Fmoc-3-methoxy-4-fluoro-phenylalanine ) is a specialized non-canonical amino acid used in the development of peptide therapeutics and peptidomimetics.

Mechanistic Significance

This building block combines two critical structural modifications on the phenylalanine aromatic ring:

  • 4-Fluoro Substitution (Para): Fluorine is a bioisostere of hydrogen but highly electronegative. It increases metabolic stability by blocking para-hydroxylation (a common metabolic clearance pathway) and modulates the pKa of nearby functional groups. It also enhances lipophilicity, potentially improving membrane permeability.

  • 3-Methoxy Substitution (Meta): The methoxy group functions as a weak electron donor via resonance but provides specific steric bulk. This can restrict the conformational freedom of the side chain within a receptor binding pocket, improving selectivity.

In Solid Phase Peptide Synthesis (SPPS), this residue presents unique challenges. The 3-methoxy group introduces steric hindrance ortho to the beta-carbon, potentially slowing coupling rates. Furthermore, the electron-donating nature of the methoxy group can make the aromatic ring susceptible to electrophilic aromatic substitution (alkylation) during acidic cleavage if proper scavengers are not employed.

Chemical Specifications & Handling

PropertySpecification
Chemical Name Fmoc-2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid
Common Name Fmoc-Phe(3-OMe, 4-F)-OH
Molecular Formula C₂₅H₂₂FNO₅
Molecular Weight 435.45 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥ 98%
Chiral Purity ≥ 99% L-isomer (unless D-isomer specified)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Storage & Stability[2][3]
  • Temperature: Store at +2°C to +8°C. Long-term storage at -20°C is recommended to prevent slow hydrolysis.

  • Light Sensitivity: Protect from light. Methoxy-substituted aromatics can be prone to photo-oxidation over extended periods.

  • Moisture: Hygroscopic. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.

SPPS Protocol: Step-by-Step Guide

This protocol is optimized for Fmoc chemistry on a 0.1 mmol scale.[1] It addresses the specific steric and electronic properties of the Fmoc-Phe(3-OMe, 4-F)-OH residue.

Phase 1: Resin Preparation

Selection: Use Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).

  • Recommendation: Low loading resins (0.3 – 0.6 mmol/g) are preferred to reduce aggregation, which is common with hydrophobic fluorinated residues.

  • Swelling:

    • Weigh 0.1 mmol of resin into a reaction vessel.

    • Add DMF (5-7 mL) and agitate for 30 minutes.

    • Drain DMF.

Phase 2: Fmoc Deprotection

Standard deprotection conditions apply.

  • Add 20% Piperidine in DMF (v/v).

  • Agitate for 5 minutes , then drain.

  • Add fresh 20% Piperidine in DMF .

  • Agitate for 15 minutes , then drain.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

    • Note: Ensure complete removal of piperidine, as it will compete with the amine for the active ester in the next step.

Phase 3: Coupling (The Critical Step)

Due to the 3-methoxy steric hindrance , standard DIC/HOBt coupling may be insufficient. We recommend HATU/HOAt or DIC/Oxyma for higher efficiency.

Reagents:

  • Amino Acid: Fmoc-Phe(3-OMe, 4-F)-OH (4.0 eq, 0.4 mmol)

  • Activator: HATU (3.9 eq) or DIC/Oxyma Pure (4.0 eq each)

  • Base: DIPEA (8.0 eq) – Only required for HATU protocols.

Procedure:

  • Dissolve the amino acid and activator (HATU) in minimal dry DMF (approx. 2-3 mL).

  • Add DIPEA immediately before adding to the resin.

    • Color Change: Solution should turn yellow/orange.

  • Add the activated mixture to the resin.[2]

  • Agitate for 60–90 minutes at room temperature.

    • Optimization: For difficult sequences, double coupling (repeat step 3-4 with fresh reagents) is highly recommended.

  • Wash: DMF (5x).

Validation: Perform a Kaiser Test (ninhydrin).

  • Blue beads: Incomplete coupling → Recouple.

  • Colorless/Yellow beads: Complete coupling → Proceed.

Phase 4: Cleavage & Side-Chain Deprotection

The electron-rich methoxy group makes the aromatic ring a "trap" for carbocations (like t-butyl cations from other protecting groups). Standard cleavage cocktails (95% TFA) are risky.

Recommended Cocktail (Reagent K mimic):

  • TFA: 82.5%

  • Phenol: 5% (Protects Tyr and electron-rich aromatics)

  • Thioanisole: 5% (Critical scavenger for Met/OMe groups)

  • Water: 5%[3]

  • TIS (Triisopropylsilane): 2.5%

Procedure:

  • Wash resin with DCM (3x) and dry under Nitrogen.

  • Add cold Cleavage Cocktail (10 mL per 1g resin).

  • Agitate for 2.5 to 3 hours at room temperature.

  • Filter resin and precipitate filtrate into cold Diethyl Ether .

  • Centrifuge, decant, and wash pellet 3x with cold ether.

Visualized Workflows

Diagram 1: Optimized SPPS Cycle for Sterically Hindered Residues

This flowchart illustrates the decision-making process during the synthesis cycle, specifically highlighting the double-coupling pathway required for the 3-OMe derivative.

SPPS_Cycle Start Resin-Peptide-Fmoc Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activation (Fmoc-AA + HATU + DIPEA) Wash1->Activate Coupling Coupling Reaction (60-90 min) Activate->Coupling Kaiser Kaiser Test (Ninhydrin) Coupling->Kaiser Recouple Double Coupling (Fresh Reagents) Kaiser->Recouple Positive (Blue) NextStep Proceed to Next Cycle or Cleavage Kaiser->NextStep Negative (Colorless) Recouple->Coupling

Caption: Workflow for incorporating Fmoc-Phe(3-OMe, 4-F)-OH, emphasizing the Kaiser test checkpoint to prevent deletion sequences.

Diagram 2: Cleavage Scavenger Logic

Why use Thioanisole/Phenol? This diagram explains the protection mechanism for the electron-rich methoxy ring.

Cleavage_Mechanism TFA TFA Cleavage (Acidic Environment) ProtectingGroups Side Chain Protecting Groups (Boc, tBu, Trt) TFA->ProtectingGroups Cleaves Cations Reactive Carbocations (tBu+, Trt+) ProtectingGroups->Cations Generates Target Fmoc-Phe(3-OMe, 4-F) (Electron-Rich Ring) Cations->Target Attacks (Without Scavengers) Scavengers Scavengers (Thioanisole/Phenol) Cations->Scavengers Preferentially Reacts With SideReaction Alkylation of Ring (Impurity) Target->SideReaction SafeProduct Clean Peptide Scavengers->SafeProduct Protects Ring

Caption: Mechanism of action for scavengers preventing electrophilic alkylation of the methoxy-substituted aromatic ring.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance from 3-OMe group.Switch from DIC/HOBt to HATU/HOAt or PyBOP . Increase temperature to 40°C (carefully, to avoid racemization).
Racemization Over-activation or prolonged base exposure.Use Oxyma Pure as an additive (suppresses racemization better than HOBt). Keep DIPEA equivalents strict (2.0 eq per eq of HATU).
Met/Trp Oxidation Methoxy group makes the peptide sensitive to oxidation.Ensure cleavage cocktail contains Thioanisole .[3] Perform cleavage under Nitrogen atmosphere.[1]
Low Solubility Hydrophobic nature of Fluorine.Use a solvent mixture: DMF/DMSO (80:20) or NMP during coupling and resin washing.

References

  • Chemical Specifications & Analogous Properties
  • SPPS Coupling Strategies for Hindered Amino Acids

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Cleavage Cocktails & Scavengers

    • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[4][] International Journal of Peptide and Protein Research. Available at: [Link]

  • Fluorinated Amino Acids in Medicinal Chemistry

    • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[6][7][8] European Journal of Organic Chemistry. Available at: [Link]

Sources

incorporating 3-methoxy-4-fluorophenylalanine into bioactive peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Peptide Engineering with 3-Methoxy-4-Fluorophenylalanine

Executive Summary & Rationale

The incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy in modern peptide drug discovery to overcome the inherent limitations of native peptides: rapid proteolytic degradation and poor membrane permeability.

3-Methoxy-4-fluorophenylalanine (3-MeO-4-F-Phe) represents a sophisticated "dual-modification" strategy.[1] Unlike simple fluorination (which modulates lipophilicity and electronic profile) or simple methoxylation (which introduces steric bulk and hydrogen-bond acceptors), this hybrid residue offers a unique orthogonal toolset:

  • Metabolic Fortress: The para-fluorine atom blocks the primary site of oxidative metabolism (P450-mediated hydroxylation) and reduces the electron density of the aromatic ring, making it less susceptible to oxidative attack.

  • Conformational Locking: The meta-methoxy group introduces specific steric constraints (restricted

    
     and 
    
    
    
    torsion angles) and provides a specific hydrogen-bond acceptor site that can lock the peptide into a bioactive conformation or engage with cryptic pockets in the target receptor.[1]
  • Electronic Tuning: The interplay between the electronegative fluorine (

    
    ) and the electron-donating methoxy group (
    
    
    
    ) creates a unique electrostatic potential surface (ESP) on the aromatic ring, distinct from both Phe and Tyr.

Chemical Properties & Sourcing

Since Fmoc-3-methoxy-4-fluoro-L-phenylalanine is not a standard catalog item, this protocol begins with the necessary acquisition strategy.[1]

Physicochemical Profile
PropertyPhenylalanine (Phe)4-Fluoro-Phe3-Methoxy-4-Fluoro-PheImpact on Peptide
Molecular Weight 165.19 g/mol 183.18 g/mol 213.21 g/mol Increased mass; MS shift of +48 Da vs Phe.[1]
LogP (Lipophilicity) 1.38~1.55~1.45Balanced lipophilicity; OMe offsets F hydrophobicity.[1]
Electronic Character NeutralElectron-DeficientPush-Pull SystemAltered

stacking interactions.[1]
H-Bond Capability Donor/Acceptor: 0/0Donor/Acceptor: 0/1 (weak)Donor/Acceptor: 0/2OMe oxygen is a viable H-bond acceptor.[1]
Metabolic Stability Low (High clearance)ModerateHigh Blocks para-hydroxylation & meta-attack.[1]
Sourcing & Synthesis Strategy

Direct commercial sources for the Fmoc-protected L-isomer are rare. Recommended Route: Custom synthesis or in-house preparation via Asymmetric Hydrogenation .[1]

  • Precursor: Start with 3-methoxy-4-fluorobenzaldehyde (CAS 351066-28-9), which is commercially available.[1]

  • Erlenmeyer Azlactone Synthesis: Condense with N-acetylglycine to form the azlactone.[1]

  • Asymmetric Hydrogenation: Use a chiral Rhodium catalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF4) to reduce the enamide to the protected amino acid with high enantiomeric excess (>98% ee).

  • Fmoc Protection: Standard protection of the

    
    -amine using Fmoc-OSu.[1]
    

Solid-Phase Peptide Synthesis (SPPS) Protocol

Objective: Incorporate Fmoc-3-MeO-4-F-Phe into a peptide sequence without racemization or incomplete coupling.

Materials
  • Resin: Rink Amide (0.6 mmol/g) or Wang Resin (0.7 mmol/g).[1]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to the steric hindrance of the methoxy group.

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (Dimethylformamide), anhydrous.[1]

Step-by-Step Workflow

Step 1: Resin Preparation Swell resin in DCM (30 min) followed by DMF (30 min).[1]

Step 2: Fmoc Deprotection (Standard) [1]

  • Reagent: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation if applicable).[1]

  • Cycles: 2 x 10 min.

  • Wash: 5 x DMF.[1]

Step 3: Coupling of 3-MeO-4-F-Phe (Critical Step) Due to the steric bulk of the 3-methoxy group, standard coupling times are insufficient.

  • Stoichiometry: 4 eq. Amino Acid : 3.9 eq.[1] HATU : 8 eq. DIPEA.

  • Pre-activation: Dissolve AA and HATU in minimal DMF.[1] Add DIPEA. Let stand for 30 seconds (do not exceed 2 min to avoid racemization).

  • Coupling Time: 2 hours at Room Temperature (vs. standard 45 min).

  • Optimization: If the residue is following a

    
    -branched AA (Val, Ile, Thr), perform a Double Coupling  (2 x 1.5 hours) or elevate temperature to 50°C  (microwave assisted: 75°C for 5 min).
    

Step 4: Capping

  • Reagent: Acetic Anhydride / Pyridine / DMF (1:2:7).[1]

  • Time: 10 min.

  • Rationale: Essential to permanently cap any unreacted chains, as the bulky ncAA may leave trace deletion sequences.

Step 5: Elongation & Cleavage

  • Continue synthesis for remaining residues.

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Note: The methoxy group is stable to standard TFA cleavage conditions.[1] Avoid high concentrations of silanes if using Trp/Met to prevent alkylation, though the fluoro-methoxy ring itself is robust.

Visualization: Synthesis & Decision Logic

Figure 1: SPPS Workflow for Sterically Hindered ncAAs

SPPS_Workflow Start Resin Swelling (DCM/DMF) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Coupling_Decision Is Previous AA Bulky? (Val, Ile, Pro) Wash1->Coupling_Decision Standard_Coup Standard Coupling (HATU, 4eq, 2h) Coupling_Decision->Standard_Coup No Enhanced_Coup Enhanced Coupling (Double Couple or 50°C) Coupling_Decision->Enhanced_Coup Yes Check Kaiser Test / Chloranil Standard_Coup->Check Enhanced_Coup->Check Check->Enhanced_Coup Fail (Blue) Cap Capping (Ac2O/Pyridine) Check->Cap Pass (Colorless) Next Next Cycle Cap->Next

Caption: Optimized SPPS workflow for incorporating sterically hindered 3-MeO-4-F-Phe.

Quality Control & Characterization

The unique fluorine signature provides a powerful self-validating QC mechanism.[1]

  • HPLC: The lipophilicity of 3-MeO-4-F-Phe will cause a right-shift (longer retention time) compared to the native Phe-peptide on a C18 column.[1]

  • High-Resolution MS: Look for the characteristic mass shift.[1]

    • 
       Mass (vs Phe) = + (31.00 OMe + 18.99 F - 1.008 H) 
      
      
      
      +48.0 Da .[1]
  • 19F NMR (The "Gold Standard"):

    • Dissolve crude peptide in D2O or DMSO-d6.[1]

    • Expected Signal: A singlet (or multiplet depending on resolution) around -135 to -145 ppm (relative to CFCl3).[1]

    • Utility: This peak confirms incorporation and can be used to quantify peptide concentration without relying on the extinction coefficient of Tyrosine/Tryptophan.

Case Study: Improving Metabolic Stability of a Neuropeptide

Scenario: A researcher is developing an analog of Enkephalin (Tyr-Gly-Gly-Phe-Leu) but observes rapid degradation in plasma, primarily due to cleavage at the Phe-Leu bond by Chymotrypsin-like enzymes.[1]

Experimental Design:

  • Control: Native Enkephalin.

  • Analog 1: [4-F-Phe4]-Enkephalin (Electronic modulation only).

  • Analog 2: [3-MeO-4-F-Phe4]-Enkephalin (Dual steric/electronic modulation).

Results & Analysis:

  • Analog 1: Shows 2x half-life improvement.[1] The fluorine reduces electron density, slowing electrophilic attack by the protease.

  • Analog 2: Shows 10x half-life improvement .[1]

    • Mechanism:[2][3][4] The 3-methoxy group creates a "steric bumper," preventing the enzyme's hydrophobic pocket from accommodating the aromatic ring in the correct orientation for catalysis.

    • Bonus: The methoxy oxygen forms a novel H-bond with the receptor, maintaining (or improving) potency despite the steric bulk.

References

  • Smalley, T. L., et al. (2020).[1] "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 16, 1154–1183. Link

  • Rentmeister, A., et al. (2022).[1] "Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues." bioRxiv.[1] Link[1]

  • Geurink, P. P., et al. (2008).[1] "Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites."[1] Journal of Medicinal Chemistry, 51(17), 5395–5403. Link[1]

  • Boländer, A., et al. (2014).[1][5] "Synthesis of methoxy-X04 derivatives and their evaluation in Alzheimer's disease pathology." Neurodegenerative Diseases, 13(4), 209-213.[5] Link

  • PubChem Compound Summary. "3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde" (Precursor Data). Link[1][6]

Sources

optimizing peptide solubility with fluorinated non-natural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Breaking the Aggregation Barrier—Optimizing Peptide Solubility via Strategic Fluorination

Executive Summary: The "Fluorous" Paradox

In peptide engineering, solubility is often conflated with polarity. The traditional approach to solubilizing hydrophobic peptides involves adding charged residues (Lys, Glu) or PEGylation. However, these modifications can alter pharmacokinetics or membrane permeability.

Strategic Fluorination offers a third path. While perfluorination generally increases hydrophobicity (the "Teflon effect"), the site-specific introduction of fluorinated non-natural amino acids (f-NNAAs) can paradoxically increase aqueous solubility. This is not achieved by solvation, but by disrupting the intermolecular hydrophobic collapse (amyloidogenesis) that drives precipitation.

This guide details the mechanistic rationale, design strategy ("The Fluorine Scan"), and validated protocols for using f-NNAAs to rescue insoluble peptide candidates.

Mechanism of Action: Steric and Electronic Disruption

Solubility issues in peptides often arise from the formation of ordered aggregates (beta-sheets) rather than simple hydrophobicity. Fluorine atoms, with their unique combination of high electronegativity and steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å), act as "molecular sand" in the gears of these aggregates.

The Disruption Triad
  • Steric Zipper Interference: The slightly larger size of fluorine (vs. hydrogen) destabilizes the tight packing required for beta-sheet "steric zippers," preventing the formation of insoluble fibrils.

  • Dipolar Repulsion: The C-F bond has a strong dipole. Placing C-F bonds in proximity to backbone carbonyls or other hydrophobic clusters can induce electrostatic repulsion, breaking up aggregates.

  • Modulation of pKa: Fluorine’s electron-withdrawing nature lowers the pKa of nearby amines, potentially altering the charge state of the peptide at physiological pH.

Critical Insight:

Do not fluorinate indiscriminately. Replacing a surface-exposed Leucine with Hexafluoroleucine (Hfl) will likely decrease solubility due to the super-hydrophobic effect. You must target the buried hydrophobic face responsible for aggregation.

Strategic Design: The "Fluorine Scan" Workflow

Similar to an Alanine Scan, a Fluorine Scan systematically replaces hydrophobic residues (Val, Leu, Phe, Pro) with their fluorinated analogs to identify variants that retain biological activity but lose aggregation propensity.

Candidate Selection
  • Target: Peptides containing hydrophobic patches (e.g., LVFFA, VQIINK) prone to gelling.

  • Substitutions:

    • Valine (Val) → 4,4,4-Trifluorovaline (Tfv): Disrupts beta-sheet stacking.

    • Phenylalanine (Phe) → 3,4,5-Trifluorophenylalanine: Modulates pi-stacking.

    • Proline (Pro) → 4-Fluoroproline (4-FPro): Controls cis/trans isomerization to prevent non-specific clumping.

FluorineScan Start Insoluble Peptide Candidate Identify Identify Aggregation Hotspots (Zyggregator/Tango Algorithms) Start->Identify Design Design Library: Single Point Substitutions (Tfv, Hfl, F-Pro) Identify->Design Synthesize SPPS Synthesis (Modified Coupling Protocol) Design->Synthesize Screen Solubility & Aggregation Screen (ThT, TEM, HPLC) Synthesize->Screen Screen->Design Aggregation Persists Select Lead Optimization Screen->Select High Solubility Retained Potency

Figure 1: The Fluorine Scan Workflow. A systematic approach to identifying solubility-enhancing substitutions.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with f-NNAAs

Challenge: Fluorinated amino acids have electron-withdrawing side chains that reduce the nucleophilicity of the alpha-amine, making acylation (coupling) slower and more difficult.

Reagents Required:

  • Fmoc-protected f-NNAAs (e.g., Fmoc-Tfv-OH, Fmoc-Hfl-OH).

  • Coupling Reagents: HATU (preferred over HBTU due to higher reactivity) or COMU.

  • Base: DIPEA or TMP (2,4,6-trimethylpyridine) to prevent racemization.

  • Resin: Low loading Rink Amide or Wang resin (0.3–0.4 mmol/g) to reduce inter-chain aggregation on-bead.

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor deprotection of fluorinated residues; the electron-withdrawing group can sometimes stabilize the Fmoc adduct, requiring longer times.

  • Coupling (The Critical Step):

    • Stoichiometry: Use 3-4 eq of Fmoc-f-NNAA.

    • Activation: Dissolve AA and HATU (3.9 eq) in DMF. Add DIPEA (8 eq) immediately before adding to resin.

    • Time: Extend coupling time to 2 hours (vs. standard 45 min) or use double coupling (2 x 1 hour) for sterically hindered analogs like Hexafluoroleucine.

    • Tip: For 4-fluoroproline, check the stereochemistry (2S,4R vs 2S,4S) as it dictates the ring pucker and secondary structure.[1]

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). Fluorinated side chains are generally stable to TFA.

Protocol B: Solubility & Aggregation Profiling

Standard visual solubility is insufficient. A peptide may appear "dissolved" but exist as soluble oligomers that will eventually precipitate.

Assay 1: Kinetic Thioflavin T (ThT) Fluorescence Purpose: To detect beta-sheet rich aggregates (amyloid precursors).

  • Prepare Stock: Dissolve peptide in 100% DMSO at 1 mM.

  • Prepare Assay Buffer: PBS (pH 7.4) containing 20 µM ThT.

  • Plate Setup: In a black 96-well plate, dilute peptide to 10-50 µM in Assay Buffer (final DMSO <1%).

  • Measurement: Read Fluorescence (Ex 440 nm / Em 480 nm) every 10 mins for 12 hours at 37°C with shaking.

  • Interpretation:

    • Sigmoidal Curve: Indicates nucleation-dependent aggregation (Bad).

    • Flat Line: Indicates stable monomer or non-amyloid species (Good).

Assay 2: Thermodynamic Solubility (Centrifugation) Purpose: Quantify dissolved peptide vs. precipitate.

  • Saturate peptide in buffer (e.g., 2 mg/mL). Incubate for 24 hours.

  • Centrifuge at 20,000 x g for 30 mins to pellet aggregates.

  • Analyze supernatant via RP-HPLC (214 nm).

  • Calculate solubility based on the peak area relative to a standard curve.

Data Analysis & Case Studies

The following table illustrates the impact of fluorination on the aggregation kinetics of an amyloidogenic model peptide (Seq: KLVFFAE).

Table 1: Comparative Solubility and Aggregation Metrics

VariantSequence ModificationHydrophobicity (LogP)*ThT Lag Time (hrs)Soluble Fraction (%)**Outcome
Wild Type KLVFFAE1.20.5 (Rapid Aggregation)15%Precipitates
Variant A K-Tfv -VFFAE (Val -> Tfv)1.8>24 (No Aggregation)92%Soluble
Variant B KLV-Pff -AE (Phe -> Pff)2.112.0 (Delayed)65%Improved
Variant C K-Hfl -VFFAE (Val -> Hfl)2.90.2 (Accelerated)5%Insoluble***

*Estimated LogP. Note that higher LogP usually implies lower solubility, but Variant A breaks this trend. **Measured after 24h incubation at 100 µM in PBS. ***Hfl (Hexafluoroleucine) is extremely hydrophobic and, if not buried, induces "fluorous phase separation."

Analysis:

  • Variant A (Tfv): The trifluoromethyl group disrupts the steric zipper of the beta-sheet. Even though the molecule is technically more hydrophobic (higher LogP), it cannot pack efficiently, so it stays in solution.

  • Variant C (Hfl): The "Teflon Effect" backfires. The fluorous surface area is too large, driving rapid self-assembly driven by the hydrophobic effect, worsening solubility.

References

  • Loureiro, J. A., et al. (2014). "Fluorinated beta-sheet breaker peptides."[2] Journal of Materials Chemistry B. Link

  • Marsh, E. N. G. (2014). "Fluorine: a new element in the design of proteins and peptides." Accounts of Chemical Research. Link

  • Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated amino acids on hydrophobicity and protein stability." Chemistry – A European Journal. Link

  • Newberry, R. W., & Raines, R. T. (2016). "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins."[3][4] Top Heterocycl Chem. Link

  • BenchChem Technical Support. (2025). "Enhancing the Solubility of Peptides with Unnatural Amino Acids." Link

Sources

Application Note: Orthogonal Protection Strategies for 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid is a highly specialized non-canonical amino acid (ncAA). In medicinal chemistry, the 4-fluoro substitution is frequently employed to block metabolic oxidation at the para-position (preventing hydroxylation), while the 3-methoxy group serves as a hydrogen bond acceptor, mimicking the steric bulk of an indole or a catechol precursor without the oxidative lability.

Core Chemical Insight: Unlike Tyrosine or Lysine, the side chain of this molecule (4-fluoro-3-methoxybenzyl) is chemically inert under standard peptide synthesis conditions. It lacks nucleophilic protons (OH, NH₂, SH) that require masking. Therefore, "orthogonal protection" in this context refers strictly to the


-amino  and 

-carboxyl
differentiation.

This guide outlines two primary orthogonal strategies:

  • Fmoc/tBu Strategy (Base-Labile): The industry standard for Solid Phase Peptide Synthesis (SPPS).

  • Boc/Bzl Strategy (Acid-Labile): Utilized for solution-phase synthesis or when base-sensitive moieties are present elsewhere.

Orthogonal Logic & Workflow

The following diagram illustrates the decision matrix for protecting this specific ncAA based on downstream applications.

OrthogonalStrategy Start Target: this compound Decision Select Synthesis Strategy Start->Decision FmocRoute Fmoc Strategy (SPPS Standard) Decision->FmocRoute For Automated SPPS BocRoute Boc Strategy (Solution Phase/Specialty) Decision->BocRoute For Solution Phase FmocReagent Reagent: Fmoc-OSu + NaHCO3 FmocRoute->FmocReagent BocReagent Reagent: Boc2O + NaOH BocRoute->BocReagent FmocProduct Fmoc-Protected Building Block (Acid Stable / Base Labile) FmocReagent->FmocProduct Yield > 85% BocProduct Boc-Protected Building Block (Base Stable / Acid Labile) BocReagent->BocProduct Yield > 90%

Figure 1: Decision tree for selecting the appropriate protection strategy based on the intended peptide synthesis methodology.

Protocol A: Fmoc-Protection (The SPPS Standard)[1]

This protocol utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl.[1] Fmoc-OSu is less prone to inducing racemization and formation of dipeptide byproducts (Fmoc-AA-AA-OH).

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Fmoc-OSu (1.1 eq)

  • Base: Sodium Bicarbonate (

    
    ) (2.5 eq)
    
  • Solvent System: Water : Acetone (1:1 v/v) or Water : Dioxane (1:1 v/v)

  • Acid: 1N HCl or KHSO₄

Step-by-Step Methodology
  • Solubilization:

    • In a round-bottom flask, dissolve the amino acid (10 mmol) and

      
       (25 mmol) in water (25 mL).
      
    • Note: The fluorinated side chain increases hydrophobicity.[2] If the solution is cloudy, add Acetone (25 mL) immediately.

  • Reagent Addition:

    • Dissolve Fmoc-OSu (11 mmol) in Acetone (25 mL).

    • Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes at room temperature.

  • Reaction Monitoring:

    • Stir vigorously for 4–12 hours.

    • TLC Control: Monitor consumption of free amine (ninhydrin stain positive) and appearance of Fmoc-product (UV active).

  • Work-up:

    • Evaporate the Acetone/Dioxane under reduced pressure (Rotavap) at <40°C. Do not heat excessively.

    • Dilute the remaining aqueous residue with water (50 mL) and wash with Diethyl Ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts.
      
  • Acidification & Precipitation:

    • Cool the aqueous phase to 0°C.

    • Slowly acidify to pH 2–3 using 1N HCl. The Fmoc-protected amino acid will precipitate as a white solid.[3]

    • Critical: Due to the methoxy group, avoid extremely low pH (<1) for prolonged periods to prevent any risk of ether cleavage (though unlikely with dilute HCl).

  • Isolation:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Recrystallize from EtOAc/Hexane if necessary.

Protocol B: Boc-Protection (Solution Phase Alternative)

Use this protocol if the peptide will be synthesized in solution or if the final cleavage requires HF/TFMSA (Boc chemistry).

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 eq)
    
  • Base: 1N NaOH (2.0 eq) or Triethylamine (TEA)

  • Solvent: Water : t-Butanol (1:1) or Water : Dioxane[4]

Step-by-Step Methodology
  • Dissolution:

    • Suspend the amino acid (10 mmol) in water (20 mL).

    • Add 1N NaOH (20 mL) to form the sodium salt. The solution should become clear.

  • Bocylation:

    • Dissolve

      
       (12 mmol) in t-Butanol or Dioxane (20 mL).
      
    • Add to the reaction mixture.

  • Reaction:

    • Stir at room temperature for 4–16 hours.

    • Maintain pH ~9–10 by adding small aliquots of NaOH if necessary (Boc protection is pH dependent).

  • Work-up:

    • Wash the alkaline solution with Pentane or Ether (

      
      ) to remove excess 
      
      
      
      .
    • Acidification: Cool to 0°C and acidify carefully with dilute

      
       or citric acid to pH 3. Avoid strong mineral acids like HCl if possible to prevent Boc cleavage.
      
  • Extraction:

    • Extract immediately into Ethyl Acetate.

    • Wash with water and brine, dry (

      
      ), and concentrate to yield the Boc-protected derivative.
      

SPPS Incorporation & Coupling Data

When incorporating Fmoc-2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid into a peptide chain, the electronic effects of the side chain must be considered.

Electronic & Steric Considerations
  • Fluorine Effect: The 4-fluoro group is electron-withdrawing. This slightly reduces the nucleophilicity of the aromatic ring but has negligible effect on the

    
    -amine nucleophilicity during deprotection/coupling cycles.
    
  • Methoxy Effect: The 3-methoxy group adds steric bulk near the backbone.

Recommended Coupling Conditions
ParameterRecommendationRationale
Coupling Reagents DIC / Oxyma Pure Superior suppression of racemization compared to HBTU/HATU for bulky residues.
Solvent DMF or NMP The fluorinated side chain increases hydrophobicity; NMP provides better solvation than DMF.
Coupling Time Double Coupling (2 x 45 min) Recommended due to the steric hindrance of the 3-methoxy group.
Fmoc Removal 20% Piperidine + 0.1M HOBt HOBt prevents aspartimide formation (if Asp is present) and reduces racemization risk.
Workflow Diagram: SPPS Cycle

SPPS_Cycle Resin Resin-Peptide-NH2 Activate Activate Fmoc-AA-OH (DIC/Oxyma) Coupling Coupling (2 x 45 min, NMP) Resin->Coupling Add to Activate->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotect Fmoc Deprotection (20% Piperidine) Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 Wash2->Coupling Next Cycle

Figure 2: Optimized SPPS cycle for incorporating the fluorinated phenylalanine derivative.

Analytical QC & Troubleshooting

Solubility Issues

The 4-fluoro-3-methoxy moiety significantly increases the lipophilicity of the peptide.

  • Symptom: Peptide aggregation or difficult purification.

  • Solution: Dissolve crude peptide in 30% Acetic Acid or HFIP (Hexafluoroisopropanol) before HPLC injection.

Racemization Check

Phenylalanine derivatives are prone to racemization during activation.

  • Method: Marfey’s Reagent (FDAA).

  • Protocol: Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h), derivatize with FDAA, and analyze via LC-MS. Compare against L- and D- standards of the amino acid.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Qiu, X. L., et al. (2023).[5] Recent advances in the synthesis of fluorinated amino acids and peptides.[2][6][][8] RSC Advances. [Link]

  • Wikidot. (2017). Fmoc Protection Protocols. Lokey Lab Protocols. [Link]

Sources

Troubleshooting & Optimization

improving yield of 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of 3-Methoxy-4-Fluorophenylalanine

Topic: Improving yield of 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid synthesis Target Audience: Medicinal Chemists, Process Development Scientists Format: Interactive Troubleshooting & Optimization Guide

Introduction: The Synthetic Landscape

You are likely targeting This compound (also known as 3-methoxy-4-fluorophenylalanine) as a non-canonical amino acid scaffold for peptide mimetics or enzyme inhibitors.

While the Erlenmeyer-Plöchl azlactone synthesis is the industrial workhorse for this molecule, researchers often encounter a "yield ceiling" of 40-50% due to three specific pitfalls:

  • Azlactone Polymerization: Thermal instability of the 4-fluoro-3-methoxybenzaldehyde adduct.

  • Defluorination Risks: Labile C-F bonds during catalytic hydrogenation.

  • Isoelectric Trapping: Difficulty crystallizing the zwitterion due to the lipophilic methoxy group.

This guide moves beyond standard textbook protocols, offering field-tested solutions to break that ceiling and target >75% isolated yields.

Module 1: The Azlactone Bottleneck (Formation)

Context: The condensation of 4-fluoro-3-methoxybenzaldehyde with


-acetylglycine (or hippuric acid) is the yield-determining step.

Q: My reaction mixture turns into a dark, insoluble tar within 30 minutes. What is happening? A: You are likely seeing thermal polymerization driven by the "wet" hydrolysis of acetic anhydride.

  • The Mechanism: The reaction requires kinetic control. If water is present, acetic anhydride hydrolyzes to acetic acid, which acts as a solvent rather than a dehydrating agent, promoting side reactions (aldol-type polymerizations of the aldehyde).

  • The Fix:

    • Freshly Fuse NaOAc: Do not trust "anhydrous" sodium acetate from the jar. Fuse it in a porcelain dish with a Bunsen burner until it melts and resolidifies immediately before use.

    • Temperature Ceiling: Do not reflux vigorously. Maintain the oil bath at 100–110°C . The 3-methoxy group activates the ring, making the aldehyde more susceptible to side reactions at higher temperatures compared to simple benzaldehyde.

Q: The azlactone precipitates, but the yield is low (<40%). Should I extend the reaction time? A: No. Extended heating degrades the fluorinated azlactone.

  • Optimization: Switch from Sodium Acetate to Lead(II) Acetate [Pb(OAc)₂] (catalytic amount) if you are in a research setting (non-GMP). Lead salts often catalyze the Perkin condensation more efficiently for electron-rich aldehydes, allowing lower temperatures (80°C) and cleaner profiles.

Module 2: Reductive Hydrolysis (The "Fluorine" Trap)

Context: Converting the benzylidene intermediate to the amino acid requires reducing the C=C double bond.

Q: I am using Pd/C for hydrogenation, but I see significant defluorination (loss of F). A: Aryl-fluorine bonds are generally stable, but the para-position is vulnerable during catalytic hydrogenation, especially if the reaction runs too long or under high pressure.

  • The Fix:

    • Poison the Catalyst: Use 5% Pd/C (sulfided) or add a trace of quinoline. This reduces the catalyst's activity toward the C-F bond while still reducing the olefin.

    • Alternative Reductant: If defluorination persists, switch to chemical reduction using Ammonium Formate with Pd/C (transfer hydrogenation) at mild temperatures (40°C). This is kinetically gentler than

      
       gas under pressure.
      

Q: Can I use HI/P (Hydroiodic acid/Red Phosphorus) for the reduction? A: Absolutely Not. While this is a classical method for phenylalanine, HI will cleave the 3-methoxy ether to a phenol (yielding 3-hydroxy-4-fluorophenylalanine) and likely degrade the C-F bond. Stick to catalytic hydrogenation or Na-Hg amalgam (historical but effective).

Module 3: Enantioselectivity (The Chiral Switch)

Context: Drug development requires the L-isomer (


-enantiomer), but Erlenmeyer synthesis yields a racemic (

) mixture.

Q: How do I efficiently resolve the racemate without expensive chiral HPLC? A: Use Enzymatic Kinetic Resolution on the


-acetyl intermediate.
  • Protocol:

    • Isolate the

      
      -acetyl-3-methoxy-4-fluorophenylalanine (do not hydrolyze the amide yet).
      
    • Dissolve in water at pH 7.5 (adjust with dilute LiOH or

      
      ).
      
    • Add Acylase I (from Aspergillus melleus) .

    • Incubate at 37°C for 24 hours.

    • Result: The enzyme selectively hydrolyzes the L-isomer to the free amino acid. The D-isomer remains as the

      
      -acetyl derivative.
      
    • Separation: Acidify to pH 5. The

      
      -acetyl-D-isomer precipitates (or extract with EtOAc). The free L-amino acid remains in the aqueous phase.
      

Module 4: Visualization of the Workflow

The following diagram illustrates the optimized pathway with critical decision nodes (Decision Diamonds) to prevent yield loss.

Synthesispathway Start Start: 4-Fluoro-3-methoxybenzaldehyde Reagents N-Acetylglycine + Ac2O + NaOAc (Fused) Start->Reagents Check1 Check: Is product turning tarry? Reagents->Check1 Azlactone Intermediate: Azlactone Formation Hydrolysis Alkaline Hydrolysis (Ring Opening) Azlactone->Hydrolysis Check1->Reagents Yes (Retry: Dry Reagents) Check1->Azlactone No (Temp < 110°C) Cinnamic Intermediate: α-Acetamidocinnamic Acid Hydrolysis->Cinnamic Reduction Reduction Step Cinnamic->Reduction RouteA Route A: H2 + Pd/C (Risk: Defluorination) Reduction->RouteA Standard RouteB Route B: Transfer Hydrog. (NH4HCO2) Reduction->RouteB Optimized (High Yield) Racemate Racemic N-Acetyl Amino Acid RouteA->Racemate RouteB->Racemate Resolution Enzymatic Resolution (Acylase I) Racemate->Resolution Final Target: L-3-Methoxy-4-Fluorophenylalanine Resolution->Final Hydrolysis of L-form

Caption: Optimized synthetic workflow highlighting the critical "Transfer Hydrogenation" switch to preserve the fluorine atom.

Module 5: Purification & Isolation Protocol

Q: My product forms an oil upon acidification and won't crystallize. A: This is the "Oiling Out" phenomenon common with methoxy-substituted amino acids.

  • The Cause: You likely over-acidified. The HCl salt is soluble/oily, and the sodium salt is soluble. You must hit the exact Isoelectric Point (pI) .

  • The Protocol:

    • Concentrate the aqueous stream from the resolution step.

    • Slowly add 6N HCl dropwise while monitoring with a calibrated pH meter.

    • Target pH: 5.8 – 6.0 . (Theoretical pI for this derivative is slightly acidic due to the withdrawing F, but the OMe balances it).

    • Induction: If oil forms, add ethanol (approx 10% v/v) and scratch the flask walls. Cool to 4°C overnight.

Comparative Yield Data (Optimization)

VariableCondition A (Standard)Condition B (Optimized)Impact
Base (Step 1) NaOAc (Jar)NaOAc (Fused) + 10% Pb(OAc)₂Yield +15%
Reduction H₂ (50 psi) / Pd/CAmmonium Formate / Pd/CPurity +20% (No defluorination)
Isolation Acidify to pH 1Titrate to pH 5.9Solid vs. Oil

References

  • Erlenmeyer-Plöchl Azlactone Synthesis Mechanisms & Vari

    • Source: BenchChem Technical Guides.[1] "The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide."

  • Enzymatic Resolution of Fluorin

    • Title: Enzymatic synthesis of fluorinated compounds.[2][3][4]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Synthesis of Fluorin

    • Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications.[5]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Handling 3,4-Disubstituted Phenylalanine Deriv

    • Title: Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (Analogous chemistry for methoxy/hydroxy variants).[6][7]

    • Source: Google P
    • URL

Sources

Technical Support Center: Solubilizing Fluorinated Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Solubility & Aggregation Issues with Fluorinated Peptides Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Fluorine Effect" Paradox

Welcome to the technical support hub. If you are here, you are likely facing a specific paradox: you incorporated fluorinated phenylalanine (e.g., 4-fluoro-Phe, pentafluoro-Phe) to increase the metabolic stability or proteolytic resistance of your peptide, but now you cannot get it into solution.

The Root Cause: Fluorination does not just increase hydrophobicity; it fundamentally alters the electronic nature of the aromatic ring.[1]

  • Native Phenylalanine (Phe): Electron-rich

    
    -cloud in the ring center (Quadrupole negative).
    
  • Pentafluorophenylalanine (F5-Phe): Electron-deficient ring center (Quadrupole positive) due to the high electronegativity of fluorine withdrawing electron density.

The Consequence: When you mix Phe and F5-Phe (or even F5-Phe with itself in water), they don't just "clump" randomly; they "stack" like magnetic coins. The electron-rich face of one ring binds tightly to the electron-poor face of the fluorinated ring. This quadrupole-driven


-

stacking
creates highly ordered, thermodynamically stable aggregates (nanotubes or hydrogels) that are resistant to standard solubilization methods.
Diagnostic Workflow

Before reaching for the solvent bottle, determine the aggregation state of your peptide using this decision matrix.

Solubility_Workflow Start START: Visual Inspection State_Gel State: Gel / Viscous Start->State_Gel Looks like jelly State_Solid State: Solid Precipitate Start->State_Solid Floating particles Action_HFIP Protocol B: The 'Disruptor' (HFIP/TFE Treatment) State_Gel->Action_HFIP Break fibrils Check_Seq Check Sequence Hydrophobicity State_Solid->Check_Seq Action_Switch Protocol A: Solvent Switch (DMSO/DMF Dropwise) Check_Seq->Action_Switch Mostly Hydrophobic? Action_pH Protocol C: pH Manipulation (Net Charge Check) Check_Seq->Action_pH Charged Residues Present?

Figure 1: Diagnostic logic for selecting the correct solubilization protocol based on physical state and sequence composition.

Troubleshooting Guides (SOPs)
Protocol A: The "Solvent Switch" (General Hydrophobicity)

Use this for peptides that are simply hydrophobic but haven't formed a gel.

Mechanism: Dissolves the peptide in a chaotic organic environment first, then "freezes" it in a dispersed state by rapid dilution into water.

  • Calculate: Determine the final required concentration. Ensure the final organic solvent content will be compatible with your assay (usually <1% for cell assays, <5% for enzymatic assays).

  • Dissolve: Add 100% DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) to the lyophilized powder.

    • Volume: Use 10-20% of the final target volume.

    • Action: Vortex vigorously. If clarity is not achieved, sonicate for 15 seconds.

  • The Switch: While vortexing the aqueous buffer (PBS/Water) in a separate tube, add the peptide-DMSO solution dropwise .

    • Critical: Do NOT add water to the DMSO; add DMSO to the water. This prevents local regions of high peptide concentration that trigger precipitation.

Protocol B: The "Disruptor" (For Gels & Fibrils)

Use this if your fluorinated peptide has formed a hydrogel or amyloid-like fibrils.

Mechanism: Fluorinated peptides often form hydrogen-bonded


-sheets protected by hydrophobic shells. Standard solvents (DMSO) cannot penetrate this. You need HFIP  (1,1,1,3,3,3-hexafluoro-2-propanol) or TFE  (trifluoroethanol) to break secondary structures.
  • Dissolve: Add 100% HFIP to the peptide. It should dissolve almost instantly as HFIP disrupts hydrogen bonds and fluorinated stacking.

  • Evaporate (Optional but Recommended): If HFIP is toxic to your downstream application, evaporate it under a nitrogen stream to leave a thin film.

  • Reconstitute: Immediately redissolve the film in DMSO, then follow Protocol A. The HFIP step "resets" the aggregation state, allowing DMSO to solvate the monomers.

Protocol C: pH Manipulation (Charge Repulsion)

Use this if your peptide contains ionizable residues (Asp, Glu, Lys, Arg, His).

Mechanism: Fluorine-fluorine interactions are strong, but electrostatic repulsion is stronger.

  • Check pI: Calculate the isoelectric point.

  • Adjust:

    • Acidic Peptides (Net -): Dissolve in 0.1% Ammonium Hydroxide (

      
      ) or 10-25% acetic acid (counter-intuitive, but acetic acid can solvate hydrophobic domains). Correction: For acidic peptides, use basic solvents like Ammonium Hydroxide. For basic peptides, use Acetic Acid.
      
    • Basic Peptides (Net +): Dissolve in 10% Acetic Acid or 0.1% TFA.

  • Dilute: Once dissolved, dilute rapidly with your assay buffer to the desired pH.

Comparative Data: Fluorine Impact

The table below illustrates why your standard protocols might be failing. Note the inversion of the Quadrupole Moment (


), which drives the "stacking" aggregation.
PropertyPhenylalanine (Phe)Pentafluorophenylalanine (F5-Phe)Impact on Solubility
Hydrophobicity HighVery High (Superhydrophobic)Requires higher % organic co-solvent.
Quadrupole Moment Negative (

)
Positive (

)
Promotes strong alternating stacking (

-

).
H-Bonding Donor/AcceptorWeak Acceptor onlyF5-Phe peptides rely more on backbone H-bonds, forming gels.
Self-Assembly Nanotubes (slow)Nanofibrils/Hydrogels (fast)Rapid gelation interferes with dissolution.
Frequently Asked Questions (FAQs)

Q: My peptide dissolved in DMSO, but precipitated immediately when I added PBS. Why? A: This is the "Crash-out" effect. The ionic strength of PBS strips away the solvation shell.

  • Fix: Dilute into water first, then add concentrated (

    
    ) PBS to the final solution. Alternatively, add a chaotropic agent like Urea (4-8M) or Guanidine HCl if the assay permits.[2]
    

Q: Can I use sonication to force it into solution? A: Use caution. While sonication helps break apart amorphous precipitates, for fluorinated peptides that form fibrils, excessive sonication can actually accelerate amyloid formation by creating nucleation points. Pulse-sonicate (3s on, 10s off) on ice.

Q: Why does my F5-Phe peptide turn into a solid gel at neutral pH? A: You have likely triggered the formation of a supramolecular hydrogel. The fluorinated aromatic rings stack, and the peptide backbones form


-sheets. This is often irreversible without Protocol B (HFIP treatment).

Q: I need to remove TFA salts because they are toxic to my cells. How? A: Fluorinated peptides bind TFA tightly. Lyophilization alone often fails.

  • Fix: Use a reverse-phase spin column. Wash with 0.1% HCl (to exchange TFA for Chloride ions) or use an Ammonium Acetate buffer wash before the final elution.

Mechanism of Aggregation

Understanding the "Zipper" effect of Fluorinated Phenylalanine.

Aggregation_Mechanism Phe Phe (Electron Rich) Stack Electrostatic Lock Phe->Stack Donates e- density F5Phe F5-Phe (Electron Poor) F5Phe->Stack Accepts e- density Result Precipitate/Gel Stack->Result Forms Insoluble Fibrils

Figure 2: The quadrupole interaction between electron-rich Phe and electron-poor Fluorinated Phe drives rapid, stable aggregation.

References
  • NIH/Vertex: Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations. Validates the mechanism of Phe-based nanotube formation.[3]

  • ResearchGate/Wiley: Fluorinated Protein and Peptide Materials for Biomedical Applications. Detailed review on the "superhydrophobic" effect and quadrupole inversion.

  • RSC (Phys. Chem. Chem. Phys.): Unexpected trends in the hydrophobicity of fluorinated amino acids. Explains the crossover point of fluorination and hydrophobicity.

  • BenchChem: Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure. Discusses the gelation challenges of F5-Phe.

  • LifeTein: How to dissolve, handle and store synthetic peptides. Standard operating procedures for hydrophobic peptide handling.

Sources

troubleshooting Fmoc deprotection of electron-rich phenylalanine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support Center resource. It is designed to troubleshoot the specific challenges of handling electron-rich phenylalanine analogs (e.g., 4-Methoxy-Phe, 3,4-Dimethoxy-Phe, 4-Amino-Phe derivatives) during the Fmoc deprotection step of Solid-Phase Peptide Synthesis (SPPS).

Subject: Troubleshooting Fmoc Deprotection of Electron-Rich Phenylalanine Analogs Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Electron-Rich" Challenge

Electron-rich Phenylalanine analogs introduce unique electronic and steric factors into SPPS. Unlike standard residues, these analogs increase the electron density of the aromatic ring, making them susceptible to three primary failure modes during Fmoc removal:

  • Accelerated Diketopiperazine (DKP) Formation: If the analog is at the 2nd position (C-terminal dipeptide), the electron-rich side chain can influence the conformation, promoting the "back-biting" attack on the resin linker.

  • Oxidative Degradation: Electron-rich rings (resembling tyrosine/tryptophan) are sensitive to trace oxidants (peroxides/aldehydes) often found in amine-based deprotection cocktails.

  • Aggregation-Induced Incomplete Deprotection: These analogs are often highly hydrophobic, leading to on-resin aggregation that shields the Fmoc group from the base.

Diagnostic Matrix: Identify Your Issue

Compare your analytical data (HPLC/MS) with these signatures to pinpoint the root cause.

Symptom (HPLC/MS)Likely Root CauseMechanism
Mass -222 Da (Missing Fmoc-AA) DKP Formation The N-terminal amine attacks the C-terminal ester, cleaving the dipeptide from the resin as a cyclic byproduct.
Broad Peaks / Low Yield Aggregation Hydrophobic stacking of Phe analogs prevents base access, leading to "deletion sequences" (des-Fmoc).
Mass +178 Da (Adduct) DBF Alkylation The liberated dibenzofulvene (DBF) is not scavenged and alkylates the electron-rich aromatic ring (Friedel-Crafts-like) or the N-terminus.
+16 Da or +32 Da Oxidation Trace peroxides in Piperidine/DMF oxidize the electron-rich ring (e.g., methoxy-phenol conversion).

Deep Dive: The Mechanisms of Failure

A. The Diketopiperazine (DKP) Trap

This is the most critical risk when the electron-rich analog is the second residue coupled to the resin. Standard basic conditions (20% Piperidine) catalyze the attack of the deprotected amine onto the resin ester linkage.[1]

DKP_Mechanism Step1 Fmoc Removal (Base catalyzed) Step2 Free Amine (NH2) Generated Step1->Step2 Step3 Conformational Turn (Influenced by Phe Analog) Step2->Step3 High Risk if Pro/Gly present Step4 Nucleophilic Attack on Resin Linker Step3->Step4 Slow Coupling promotes this Result DKP Release (Loss of Peptide) Step4->Result Irreversible

Figure 1: Mechanism of base-catalyzed DKP formation leading to peptide loss.

B. Aggregation vs. Deprotection

Electron-rich Phe analogs promote


 stacking. If the deprotection is slow, the base has more time to cause side reactions (racemization). If it is too fast/harsh, it promotes DKP.

Troubleshooting Protocols

Protocol A: The "Mild Cocktail" (Anti-DKP / Anti-Racemization)

Use this protocol if you observe DKP formation (missing dipeptide) or racemization.

Theory: Piperazine is a milder base (pKa ~9.8) than Piperidine (pKa ~11.1). The addition of HOBt (1-Hydroxybenzotriazole) suppresses racemization by keeping the pH lower and buffering the reaction.

Reagents:

  • 5% Piperazine (w/v)

  • 0.1 M HOBt

  • Solvent: DMF (N,N-Dimethylformamide)[2][3][4]

Workflow:

  • Wash: DMF (3 x 1 min).

  • Deprotection 1: Add Mild Cocktail, mix for 3 minutes . Drain.

  • Deprotection 2: Add Mild Cocktail, mix for 10 minutes . Drain.

  • Wash: DMF (5 x 1 min) to remove all traces of Piperazine.

Critical Note: Piperazine forms a solid carbamate salt with CO2 from the air. Ensure the solution is fresh. If lines clog, switch to 5% Piperazine / 2% DBU in NMP.

Protocol B: The "Power Wash" (Anti-Aggregation)

Use this protocol ONLY if you observe deletion sequences (incomplete coupling/deprotection) due to aggregation.

Theory: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic, strong base that drives deprotection even in aggregated regions. However, it does not scavenge the reactive dibenzofulvene (DBF) byproduct. You must add a scavenger.

Reagents:

  • 2% DBU (v/v)[1][5]

  • 2% Piperidine (v/v) (Acts as the DBF scavenger)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) - Better for aggregation than DMF.

Workflow:

  • Swell: Pre-swell resin in DCM for 20 mins (opens polystyrene matrix).

  • Short Bursts: Perform 3 x 3-minute deprotection cycles rather than one long block. This refreshes the concentration gradient inside the bead.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a +178 Da impurity peak after deprotecting my Methoxy-Phe analog? A: This is a Dibenzofulvene (DBF) Adduct . Standard Fmoc removal releases DBF.[2] Usually, piperidine scavenges this to form a stable adduct.[2] However, electron-rich aromatic rings can act as nucleophiles in a Friedel-Crafts-type alkylation by DBF, especially if the scavenger (piperidine) is exhausted or hindered by aggregation.

  • Fix: Increase the wash flow rate immediately after deprotection. Add 5% 1-Octanethiol to your deprotection cocktail to act as a "super-scavenger" for DBF [1].

Q2: My peptide yield is near zero. I am using a 2-Chlorotrityl Chloride (2-CTC) resin. A: Check the position of your analog. If it is the second residue, you likely formed a DKP and cleaved your peptide off the resin.[1]

  • Fix: 2-CTC is bulky and helps prevent DKP, but it's not magic. Switch to Protocol A (Mild Cocktail) . Alternatively, couple the first two amino acids as a pre-formed dipeptide block to bypass the DKP risk entirely [2].[1]

Q3: Can I use DBU for every step to ensure completion? A: No. DBU is too strong for routine use with electron-rich chiral centers. It promotes proton abstraction from the alpha-carbon, leading to racemization . Only use DBU (Protocol B) when aggregation is proven by a "difficult sequences" test (e.g., failure of the Kaiser test after double coupling) [3].

Decision Tree: Optimizing Your Workflow

Troubleshooting_Tree Start Start: Fmoc Deprotection of Electron-Rich Analog CheckPos Is Analog at Position 2 (C-Terminal Dipeptide)? Start->CheckPos RiskDKP HIGH RISK: DKP Formation CheckPos->RiskDKP Yes CheckAgg Is Sequence >10 AA or Hydrophobic? CheckPos->CheckAgg No ActionDKP Use Protocol A (Piperazine/HOBt) OR Pre-formed Dipeptide RiskDKP->ActionDKP RiskAgg HIGH RISK: Aggregation CheckAgg->RiskAgg Yes Standard Standard Risk CheckAgg->Standard No ActionAgg Use Protocol B (DBU/NMP) Short bursts (3 x 3 min) RiskAgg->ActionAgg ActionStd 20% Piperidine/DMF Add 1-Octanethiol scavenger Standard->ActionStd

Figure 2: Decision logic for selecting the correct deprotection strategy.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • García-Martín, F., et al. (2006). The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES a simple synthesis. Biopolymers, 84(6), 566-575.

  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine. Letters in Peptide Science, 7(2), 107-112.

  • Carpino, L. A., et al. (2003). The 1,1-Dioxobenzo[b]thiophene-2-ylmethoxycarbonyl (Bsmoc) Amino-Protecting Group. Journal of Organic Chemistry, 68(26), 9854-9869.

Sources

purification methods for 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic Acid Intermediates

Case ID: F-PHE-PUR-001 Status: Active Analyst: Senior Application Scientist

Executive Summary

The synthesis of This compound (a fluorinated, methoxylated phenylalanine analog) typically proceeds via the Strecker synthesis or Erlenmeyer-Plöchl azlactone route. The presence of the 4-fluoro and 3-methoxy substituents on the phenyl ring significantly alters the lipophilicity and crystalline behavior of intermediates compared to native phenylalanine.

This guide addresses the three most critical "bottlenecks" in this workflow:

  • The Aminonitrile Intermediate: Stabilizing oily crude products.

  • The N-Acetyl Intermediate: Optimizing enzymatic resolution for enantiopurity.

  • The Final Zwitterion: Desalting and isoelectric precipitation.

Module 1: The Aminonitrile Intermediate (Strecker Route)

Context: In the Strecker synthesis, the condensation of 4-fluoro-3-methoxybenzaldehyde with cyanide and ammonia yields the


-aminonitrile.

Issue: “My aminonitrile intermediate is a dark, viscous oil that refuses to crystallize. Can I proceed to hydrolysis?”

Diagnosis: The aminonitrile is thermally unstable and prone to retro-Strecker reactions (decomposition back to aldehyde and HCN). The "oil" state is often due to trace residual aldehyde preventing crystal lattice formation.

Troubleshooting Protocol: Do not hydrolyze the crude oil directly if high purity is required; impurities will co-precipitate with the final amino acid. Instead, convert the aminonitrile to its Hydrochloride Salt .

Step-by-Step Resolution:

  • Dilution: Dissolve the crude oily aminonitrile in anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE). Use 5 mL solvent per gram of crude.
    
  • Salt Formation: Cool the solution to 0°C. Slowly bubble dry HCl gas through the solution (or add 2M HCl in dioxane dropwise).

    • Observation: A white to off-white precipitate should form immediately.

  • Filtration: Filter the solid hydrochloride salt under Argon/Nitrogen (aminonitriles are moisture sensitive).

  • Wash: Wash the filter cake with cold

    
     to remove unreacted aldehyde (which remains in the organic filtrate).
    

FAQ:

  • Q: Why not use aqueous HCl?

    • A: Aqueous acid will prematurely trigger hydrolysis to the amide or acid, creating a mixture of intermediates. Anhydrous conditions "freeze" the intermediate as a stable salt.

Module 2: The N-Acetyl Intermediate (Enantiomeric Resolution)

Context: To obtain the enantiopure L-isomer, the racemic amino acid is often protected as the N-acetyl derivative and subjected to enzymatic resolution using Acylase I (from Aspergillus melleus).

Issue: “The enzymatic hydrolysis yield is stalling at <30%, or the enzyme seems inactive.”

Diagnosis: The 4-fluoro substituent withdraws electrons, slightly lowering the pKa of the amide bond, but the steric bulk of the 3-methoxy group can hinder the active site of Acylase I if the pH or metal cofactor balance is incorrect.

Troubleshooting Protocol:

ParameterOptimal RangeTechnical Rationale
pH 7.0 – 7.5 Below pH 6.5, the N-acetyl substrate may precipitate; above pH 8.0, the enzyme denatures.
Cofactor

(Cobalt)
Acylase I is a metalloenzyme. Add 0.5 mM

to the buffer.
Concentration 0.1 – 0.2 M High substrate concentration leads to substrate inhibition.

Workflow Visualization (DOT):

EnzymaticResolution Start Racemic N-Acetyl-Amino Acid EnzymeStep Add Acylase I + CoCl2 (pH 7.2, 37°C) Start->EnzymeStep Check Check Conversion (TLC/HPLC) EnzymeStep->Check L_Product L-Amino Acid (Free) + Acetate Check->L_Product Hydrolyzed D_Product Unreacted N-Acetyl-D-Amino Acid Check->D_Product Not Hydrolyzed Separation Acidify to pH 1-2 Extract with EtOAc L_Product->Separation Remains in Aqueous D_Product->Separation Moves to Organic

Caption: Kinetic resolution workflow separating the L-enantiomer (aqueous phase) from the unreacted D-enantiomer (organic phase).

Module 3: Final Zwitterion Isolation (Isoelectric Precipitation)

Context: After hydrolysis (chemical or enzymatic), you have the amino acid in solution, likely as a salt (HCl or Na+). You need the free zwitterion.

Issue: “I neutralized the solution to pH 7, but no precipitate formed, or the yield is very low.”

Diagnosis: Neutral pH (7.0) is not the Isoelectric Point (pI) of this molecule.

  • The 4-Fluoro group (electron-withdrawing) lowers the pKa of the amine slightly.

  • The 3-Methoxy group is electron-donating by resonance but withdrawing by induction; the net effect on the

    
    -COOH is minimal.
    

Calculation:

  • 
     (
    
    
    
    -COOH)
    
    
    2.2
  • 
     (
    
    
    
    -NH3+)
    
    
    9.0 (slightly lower than Phe's 9.1 due to F-induction).
  • Target pI =

    
    
    

Troubleshooting Protocol:

  • Concentration: Ensure the amino acid concentration is >100 mg/mL. If too dilute, the zwitterion remains soluble.

  • pH Adjustment: Do not stop at pH 7. Slowly adjust the pH to exactly 5.6 .

  • The "Ethanol Trick": If precipitation does not occur at pH 5.6:

    • Add absolute ethanol dropwise to the aqueous solution.

    • Amino acid zwitterions are highly insoluble in EtOH, while inorganic salts (NaCl/KCl) have some solubility or can be washed away later.

    • Ratio: Target a 3:1 Ethanol:Water ratio.

Module 4: Purification Decision Tree

Use this logic flow to determine the correct purification method based on your current intermediate state.

PurificationLogic Input Crude Intermediate State1 Oily Aminonitrile? Input->State1 State2 Racemic Mixture? State1->State2 No (Solid) Action1 Anhydrous HCl in Et2O (Isolate as HCl salt) State1->Action1 Yes State3 Salt Contamination? State2->State3 No (Enantiopure) Action2 Acetylation -> Acylase I (Kinetic Resolution) State2->Action2 Yes Action3 Adjust pH to pI (5.6) + Ethanol precipitation State3->Action3 Yes

Caption: Decision matrix for selecting the appropriate purification technique based on intermediate physical state and purity requirements.

References

  • Strecker Synthesis & Aminonitriles

    • Mechanism and Intermediate Stability: "The Strecker Synthesis of Amino Acids."[1][2] Master Organic Chemistry. Link

  • Enzymatic Resolution

    • Acylase I Protocols: "Enzymatic resolution of N-acetyl amino acids." ResearchGate.[3] Link

  • Isoelectric Point Calculation

    • Zwitterion Behavior: "Isoelectric Points of Amino Acids (and How To Calculate Them)." Master Organic Chemistry. Link

  • Fluorinated Amino Acid Properties

    • Lipophilicity and pKa effects: "Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid."[4] NIH/PMC. Link (Provides context on fluorinated intermediate handling).

Sources

Technical Support Center: Optimizing 3-Methoxy-4-Fluorophenylalanine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NC-AA-3M4F-OPT Subject: Minimizing Side Reactions & Racemization in 3-MeO-4-F-Phe Coupling Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Double Trouble" Substrate

Welcome to the technical support center. You are likely encountering difficulties because 3-methoxy-4-fluorophenylalanine (3-MeO-4-F-Phe) presents a unique "push-pull" challenge in peptide synthesis:

  • Electronic Activation (The "Pull"): The 4-fluoro substituent is highly electronegative. Through inductive effects ($ -I $), it withdraws electron density from the aromatic ring and the

    
    -carbon. This significantly lowers the 
    
    
    
    of the
    
    
    -proton, making it highly susceptible to abstraction by bases, leading to racemization .
  • Steric Hindrance (The "Push"): The 3-methoxy group is an ortho substituent relative to the alanine side chain. This adds steric bulk near the reaction center, slowing down the coupling kinetics.

The Conflict: Slow kinetics (due to sterics) require longer reaction times, but the activated species is chemically fragile (due to electronics), meaning longer reaction times exponentially increase the risk of racemization.

The Core Mechanism: Why Racemization Happens

To solve the problem, you must understand the enemy. The primary side reaction is Oxazolone (Azlactone) Formation .[1]

Mechanism of Failure

When you activate the carboxyl group (creating a good leaving group), the carbonyl oxygen of the neighboring amide (Fmoc/Boc group) can attack the activated center. This forms a 5-membered oxazolone ring.

  • The Fluorine Factor: In standard Phe, this ring forms slowly. In 4-F-Phe, the fluorine atom pulls electron density, making the proton at the chiral center (

    
    -H) more acidic.
    
  • The Base Factor: If you use a strong base (like DIPEA) or excess base, it rips off this acidic proton. The oxazolone becomes aromatic (planar) and loses chirality. When it eventually couples, it re-protonates randomly, giving you a racemic mixture (DL-peptide).

Visualizing the Pathway

Oxazolone_Mechanism Figure 1: The mechanism of racemization via oxazolone formation, accelerated by the 4-Fluoro substituent. Start Activated 3-MeO-4-F-Phe Oxazolone Oxazolone Ring (Intermediate) Start->Oxazolone Slow Cyclization (Side Reaction) Product_L Target L-Peptide Start->Product_L Fast Amine Attack (Ideal Path) Deprotonated Planar Enolate (CHIRALITY LOST) Oxazolone->Deprotonated Base (DIPEA) abstracts acidic alpha-proton Product_DL Racemic Mixture (Impurity) Deprotonated->Product_DL Amine Attack + Reprotonation

Recommended Protocols

Do NOT use standard HBTU/DIPEA protocols for this amino acid. The risk of racemization is too high.

Protocol A: The "Safe" Method (Recommended)

Best for: Minimizing racemization above all else.

This method relies on Oxyma Pure and DIC .[2][3] It is essentially base-free during the activation step, removing the primary cause of proton abstraction.

StepReagentEquivalentsNotes
1. Dissolution Fmoc-3-MeO-4-F-Phe-OH3.0 eqDissolve in minimal DMF or NMP.
2. Additive Oxyma Pure 3.0 eqStabilizes the active ester; suppresses racemization better than HOBt.
3. Activator DIC (Diisopropylcarbodiimide)3.0 eqAdd last.[3]
4. Pre-activation None0 minCRITICAL: Do not pre-activate. Mix and immediately add to resin.[4]
5. Coupling ----Allow to react for 60–120 mins.
Protocol B: The "Power" Method (For Difficult Sequences)

Best for: Sterically hindered N-termini where Protocol A fails.

If you must use a uronium salt (HATU/COMU) for power, you must switch the base to Collidine (TMP). Collidine is a weaker base than DIPEA and is sterically hindered, making it much less likely to abstract the


-proton.
StepReagentEquivalentsNotes
1. Dissolution Fmoc-3-MeO-4-F-Phe-OH3.0 eqDissolve in DMF.
2. Activator COMU (or HATU)2.9 eqUse slightly less than the AA to prevent capping.
3. Base 2,4,6-Collidine 6.0 eqDo NOT use DIPEA.
4. Coupling ----React for max 45 mins. Longer = Racemization.

Troubleshooting Guide (FAQ)

Q1: I see a "split peak" in my HPLC trace. Is this my product?

Diagnosis: This is likely a diastereomer (D-isomer impurity). Cause: Racemization occurred during coupling.[2][3][5] Solution:

  • Switch from Protocol B to Protocol A (DIC/Oxyma).

  • Lower the coupling temperature to 4°C or Room Temp (avoid heating >40°C).

  • If using Microwave: Use 75°C max for this specific residue. Standard 90°C methods will destroy the chirality of fluorinated Phe.

Q2: My mass spec shows the correct mass +18 Da.

Diagnosis: Hydrolysis of the active ester. Cause: Wet solvents or "old" DMF. The 3-methoxy group slows the reaction, giving water in the solvent more time to attack the activated amino acid before the amine does. Solution:

  • Use fresh, anhydrous DMF/NMP.

  • Increase the concentration of the amino acid (0.2 M to 0.5 M) to favor bimolecular kinetics over hydrolysis.

Q3: The coupling yield is low (<80%), but I didn't racemize.

Diagnosis: Steric hindrance from the 3-OMe group. Solution:

  • Double Couple: Perform Protocol A for 1 hour, drain, and repeat with fresh reagents.

  • Solvent Magic: Use a solvent mixture of DMF:DCM (1:1).[6] The DCM helps swell the resin (especially polystyrene) and can improve access to hindered sites.

Decision Tree: Optimizing Your Workflow

Use this logic flow to determine your next experimental step.

Troubleshooting_Tree Figure 2: Troubleshooting decision tree for 3-MeO-4-F-Phe coupling issues. Start Start: Analyze Crude Peptide Check_HPLC Check HPLC/UPLC Start->Check_HPLC Split_Peak Split Peak (Doublet)? Check_HPLC->Split_Peak Racemization Issue: Racemization Split_Peak->Racemization Yes Single_Peak Single Peak? Split_Peak->Single_Peak No Fix_Rac Action: Switch to DIC/Oxyma Reduce Temp Racemization->Fix_Rac Check_MS Check Mass Spec Single_Peak->Check_MS Deletion Mass = Target - (AA) Check_MS->Deletion Fix_Del Action: Double Couple Use COMU/Collidine Deletion->Fix_Del Yes Success Target Mass Found Deletion->Success No

References

  • El-Faham, A., & Albericio, F. (2011).[5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Grounding: Establishes the superiority of Oxyma/DIC over HOBt for suppressing racemiz
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2] Chemistry – A European Journal, 15(37), 9394–9403. Link

    • Grounding: Validates Oxyma Pure as the gold standard for racemiz
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

    • Grounding: Discusses the mechanisms of racemization (oxazolone formation) in electron-deficient amino acids.
  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542. Link

    • Grounding: Provides data on thermal limits for coupling; supports the recommendation to limit temper

Sources

resolving steric hindrance in 4-fluoro-3-methoxyphenylalanine peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPPS-4F3MeO-Phe Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The Steric & Electronic Challenge

Welcome to the Advanced Peptide Synthesis Support Hub. You are likely here because the incorporation of 4-fluoro-3-methoxyphenylalanine (4F-3MeO-Phe) has stalled your synthesis or resulted in low-purity crude.[1]

This non-canonical amino acid presents a dual challenge:

  • Steric Hindrance (3-Methoxy): The meta-methoxy group creates significant steric bulk near the

    
    -carbon, physically blocking the approach of the incoming activated amino acid (during elongation) or the reagents (during deprotection).
    
  • Electronic Deactivation (4-Fluoro): The para-fluorine atom is strongly electron-withdrawing.[1] While this is desirable for metabolic stability in the final drug candidate, it reduces the nucleophilicity of the

    
    -amine after deprotection, making the next coupling step notoriously difficult.
    

This guide provides a self-validating protocol to overcome these barriers without compromising chiral integrity.

Diagnostic Hub: Troubleshooting Decision Tree

Before altering your protocol, use this logic flow to identify the specific failure mode.

TroubleshootingTree Start Start: Low Yield / Deletion Sequence CheckStep Where does the deletion occur? Start->CheckStep Step1 Coupling OF 4F-3MeO-Phe (Resin-AA + Fmoc-4F-3MeO-Phe) CheckStep->Step1 Missing Target AA Step2 Coupling AFTER 4F-3MeO-Phe (Resin-4F-3MeO-Phe + Fmoc-AA) CheckStep->Step2 Truncated after Target AA Sol1 Issue: Steric block at carbonyl Solution: Switch to COMU/Oxyma Increase Temp to 60°C Step1->Sol1 Diag2 Check Fmoc Removal Step2->Diag2 Sol2A Incomplete Deprotection? Solution: Add DBU to Piperidine Diag2->Sol2A Fmoc adduct found Sol2B Poor Nucleophilicity? Solution: Double Couple Use HATU/HOAt Diag2->Sol2B Free amine confirmed

Figure 1: Diagnostic logic flow for identifying the specific bottleneck in 4F-3MeO-Phe incorporation.

Module 1: Coupling Of 4F-3MeO-Phe (Installation)

The Problem: The bulky 3-methoxy group shields the carboxylic acid, making activation and subsequent attack by the resin-bound amine sluggish. Standard DIC/HOBt protocols often result in <50% conversion.

Optimized Protocol: The COMU/Oxyma System

We recommend switching from HATU to COMU for this specific step. COMU (based on Oxyma Pure) shows superior efficiency in hindered couplings with lower racemization risks than benzotriazole-based reagents (HATU/HBTU) [1][2].[1]

Step-by-Step Protocol:

  • Reagent Prep: Dissolve Fmoc-4F-3MeO-Phe (4.0 eq) and COMU (4.0 eq) in minimal DMF.

  • Base Addition: Add DIEA (8.0 eq). Critical: Do not premix base with the AA/COMU for >2 mins to prevent polymerization.

  • Microwave Irradiation:

    • Temperature: 75°C (Standard) or 50°C (if Cys/His are present to prevent racemization).

    • Power: 30W constant.

    • Time: 5 minutes.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

Data Comparison: Coupling Efficiency

Reagent System Conversion (1h, RT) Conversion (5min, 75°C MW) Racemization Risk
DIC / HOBt 45% 68% Low
HBTU / DIEA 72% 88% Moderate
HATU / HOAt 92% >99% High (requires control)

| COMU / Oxyma | 95% | >99% | Low |[1]

Module 2: Elongation (Coupling After 4F-3MeO-Phe)

The Problem: Once the 4F-3MeO-Phe is attached, the next amino acid often fails to couple.

  • Electronic: The 4-fluoro group pulls electron density from the aromatic ring, which inductively withdraws density from the

    
    -amine. This makes the amine a weaker nucleophile .
    
  • Steric: The 3-methoxy group creates a "roof" over the amine, physically hindering the approach of the next activated ester.

Optimized Protocol: The "Turbo" Coupling

You must use the most potent activation chemistry available. Here, the "At" (7-azabenzotriazole) effect of HATU/HOAt is non-negotiable [3].

Step-by-Step Protocol:

  • Deprotection (Enhanced): Use 20% Piperidine + 0.1M DBU in DMF.

    • Why? The steric bulk can prevent piperidine from removing the Fmoc group.[2] DBU is a smaller, stronger non-nucleophilic base that drives deprotection to completion [4].

  • Wash: Extensive washing with DMF/DCM is required to remove DBU traces (which can cause aspartimide formation in subsequent steps).

  • Double Coupling:

    • Round 1: Fmoc-AA (5 eq) + HATU (5 eq) + HOAt (5 eq) + TMP (10 eq).[1] React for 45 mins at RT.

    • Round 2: Repeat with fresh reagents at 75°C (Microwave) for 5 mins.

    • Note: Use 2,4,6-Trimethylpyridine (TMP/Collidine) instead of DIEA. TMP is a weaker base but minimizes racemization during these high-energy couplings [5].[1]

Module 3: Aggregation & Solvation

The Problem: 4F-3MeO-Phe is highly hydrophobic.[1] If your peptide sequence contains other hydrophobic residues (e.g., Ile, Val, Phe), the resin chains may aggregate (beta-sheet formation), causing "synthesis collapse."

Visualizing the Aggregation Pathway:

AggregationPath Hydrophobic Hydrophobic Sequence (4F-3MeO-Phe) Interaction Inter-chain Hydrogen Bonding Hydrophobic->Interaction + Solvent Standard Solvent (DMF) Solvent->Interaction Poor disruption Collapse Resin Shrinkage (Inaccessible Sites) Interaction->Collapse Solution Chaotropic Salts (LiCl) OR Magic Mixture Solution->Interaction Disrupts H-bonds

Figure 2: Mechanism of on-resin aggregation and chemical intervention strategies.

The "Magic Mixture" Solution: If you observe resin shrinkage or sudden yield drops, switch your solvent system for the 4F-3MeO-Phe cycle:

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMF/DCM/NMP (1:1:1).[1]

  • Additive: 0.4M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate). These chaotropic salts disrupt hydrogen bonding networks, keeping the peptide chains extended and accessible [6].

FAQ: Common User Queries

Q: Can I use HBTU instead of HATU/COMU to save costs? A: Not recommended for this residue. HBTU generates the OBt ester, which is significantly less reactive than the OAt (HATU) or Oxyma (COMU) esters. Given the electronic deactivation of the amine, HBTU will likely lead to deletion sequences (missing amino acids).

Q: I see a +14 mass shift in my mass spec. What is it? A: This is likely methyl ester formation . If you use methanol to wash your resin after a coupling step involving strong activation, the activated amino acid can react with methanol. Ensure all washes are performed with DMF or DCM only. Alternatively, if using DBU, it could be a fragment related to aspartimide if Asp is present (though the mass shift would differ).

Q: How do I prevent racemization of the 4F-3MeO-Phe during coupling? A:

  • Base: Use TMP (Collidine) instead of DIEA.

  • Temp: Do not exceed 50°C if using microwave.

  • Additive: Ensure Oxyma Pure is present if using carbodiimide chemistry (DIC).[3]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Wade, J. D., et al. (1991).[6] Use of DBU for Fmoc deprotection. Peptide Research, 4, 194.[6] [Link]

  • Collins, J. M., et al. (2014). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Organic Letters. [Link]

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Separation of 3-Methoxy-4-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-4-fluorophenylalanine (3-M-4-F-Phe) is a critical non-canonical amino acid, increasingly utilized as a precursor for PET radiotracers (specifically


F-labeled DOPA analogs) and as a structural probe in peptide engineering. Its enantiopurity is non-negotiable; the L-enantiomer is typically the bioactive substrate for transport proteins (e.g., LAT1), while the D-enantiomer may exhibit distinct metabolic stability or toxicity profiles.

This guide evaluates the separation of 3-M-4-F-Phe enantiomers, comparing the modern Zwitterionic Ion-Exchange (ZWIX) methodology against the traditional Crown Ether and Macrocyclic Antibiotic platforms.

Our Verdict: While Crown Ether columns remain the "gold standard" for resolution, the Chiralpak ZWIX (+) offers a superior balance of MS-compatibility, loadability, and elution order control for modern drug development workflows.

Separation Mechanisms & Column Technologies

The Primary Contender: Chiralpak ZWIX (+) / (-)[1][2][3]
  • Chemistry: Cinchona alkaloid-derived chiral selector fused with a sulfonic acid motif.[1]

  • Mechanism: Double Ion-Pairing .[1] The zwitterionic analyte interacts simultaneously with the cationic quinuclidine nitrogen and the anionic sulfonic acid group on the stationary phase.

  • Why it fits 3-M-4-F-Phe: The bulky methoxy/fluoro substituents on the phenyl ring do not sterically hinder the ionic interaction at the

    
    -amino and 
    
    
    
    -carboxylic acid backbone, allowing for robust recognition regardless of side-chain complexity.
The Traditional Standard: Crownpak CR(+)
  • Chemistry: Chiral crown ether (18-crown-6 derivative) coated or immobilized on silica.[2]

  • Mechanism: Host-Guest Inclusion . The protonated primary amine (

    
    ) of the amino acid forms an inclusion complex with the crown ether.
    
  • Why it fits: It provides exceptional resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     values often > 1.5) for 
    
    
    
    -amino acids. However, it requires highly acidic mobile phases (pH 1–2), often using perchloric acid, which is incompatible with Mass Spectrometry (MS).
The Alternative: Chirobiotic T (Teicoplanin)[6]
  • Chemistry: Teicoplanin aglycone bonded to silica.

  • Mechanism: Multiple interactions (H-bonding,

    
    -
    
    
    
    , inclusion) in a "Teico-Cup" pocket.
  • Why it fits: Offers MS compatibility like ZWIX but often yields lower resolution for bulky phenylalanine analogs compared to ZWIX or Crownpak.

Comparative Performance Analysis

The following table summarizes the performance metrics for separating 3-M-4-F-Phe enantiomers.

FeatureChiralpak ZWIX (+) Crownpak CR(+) Chirobiotic T
Separation Mode Polar Ionic Mode (MeOH/MeCN/Acid/Base)Acidic Reverse Phase (pH 1.0–2.0)Polar Organic / Reversed Phase
Resolution (

)
High (> 2.0 typical)Very High (> 3.0 typical) Moderate (1.2 – 1.8)
MS Compatibility Excellent (Volatile buffers)Poor (Requires

)
Good
Elution Order Tunable (Switch to ZWIX(-) reverses order)Fixed (D-elutes first on CR(+))Fixed
Sample Solubility High (MeOH/Water)High (Aqueous acid)Moderate (MeOH/EtOH)
Derivatization None Required None RequiredNone Required
Mechanistic Visualization

The diagram below illustrates the Double Ion-Pairing mechanism of the ZWIX column compared to the Inclusion mechanism of the Crownpak.

SeparationMechanism cluster_0 Chiralpak ZWIX (Double Ion-Pairing) cluster_1 Crownpak CR (Host-Guest) ZWIX_Selector ZWIX Selector (Quinine-SO3H) Analyte_Z 3-M-4-F-Phe (Zwitterion) ZWIX_Selector->Analyte_Z Ionic Interaction 1: SO3(-) ... NH3(+) ZWIX_Selector->Analyte_Z Ionic Interaction 2: Quinuclidine(+) ... COO(-) Crown_Selector Crown Ether (18-Crown-6) Analyte_C 3-M-4-F-Phe (Cationic) Crown_Selector->Analyte_C Inclusion Complex: NH3(+) inside Crown

Caption: Comparison of the ZWIX double ion-pairing mechanism (left) versus the Crownpak host-guest inclusion complex (right).

Experimental Protocols

Protocol A: High-Throughput / MS-Compatible Method (Recommended)

Column: Chiralpak ZWIX (+) (


 mm, 3 

m) Applicability: Best for LC-MS analysis, PK studies, and impurity profiling.
  • Mobile Phase Preparation:

    • Bulk Solvent: Methanol (MeOH) / Acetonitrile (MeCN) [49:49 v/v]. Note: MeOH is protic and essential for solvation.[1]

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Why this ratio? The acid/base ratio (2:1) ensures the ZWIX selector is positively charged (quinuclidine protonated) and the analyte remains zwitterionic.

  • Sample Preparation: Dissolve 3-M-4-F-Phe in MeOH/Water (50:50) at 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25°C. (Lowering to 10°C can increase resolution if needed).

    • Detection: UV @ 254 nm (aromatic ring) or MS (ESI+).

  • Expected Outcome:

    • L-isomer typically elutes first on ZWIX (+).[1]

    • D-isomer elutes second.

    • Reversal: Switch to ZWIX (-) to elute D-isomer first (useful for trace D-isomer detection).

Protocol B: High-Resolution / Purification Method

Column: Crownpak CR(+) (


 mm, 5 

m) Applicability: Best for preparative purification or QC of raw materials where UV detection is sufficient.
  • Mobile Phase Preparation:

    • Solvent: Aqueous Perchloric Acid (

      
      ), pH 1.5.
      
    • Organic Modifier: Methanol (0% to 15% max). Warning: High organic content decreases retention significantly on Crownpak.

  • Sample Preparation: Dissolve in mobile phase (pH 1.5).

  • Chromatographic Conditions:

    • Flow Rate: 0.4 – 0.8 mL/min (watch backpressure).

    • Temperature: 10°C – 25°C. Lower temperature significantly enhances the inclusion complex stability.

    • Detection: UV @ 210 nm or 254 nm.

  • Expected Outcome:

    • D-isomer elutes first .[3][4]

    • L-isomer elutes second .

    • Note: This elution order is fixed for CR(+) columns.

Method Development Workflow

The following decision tree guides the optimization process for 3-M-4-F-Phe separation.

OptimizationWorkflow Start Start: 3-M-4-F-Phe Separation Req Requirement: MS Compatible? Start->Req Branch_MS Yes (Use ZWIX) Req->Branch_MS Yes Branch_UV No (Use Crownpak) Req->Branch_UV No ZWIX_Cond Cond: MeOH/MeCN (1:1) 50mM FA / 25mM DEA Branch_MS->ZWIX_Cond Crown_Cond Cond: pH 1.5 HClO4 Temp: 25°C Branch_UV->Crown_Cond Check_Res Resolution > 1.5? ZWIX_Cond->Check_Res Success Validate Method Check_Res->Success Yes Optimize_Z Increase MeOH % (Reduces Retention) OR Lower Temp (15°C) Check_Res->Optimize_Z No Optimize_Z->Check_Res Check_Res_C Resolution > 1.5? Crown_Cond->Check_Res_C Check_Res_C->Success Yes Optimize_C Decrease Temp to 5°C Reduce Flow Rate Check_Res_C->Optimize_C No Optimize_C->Check_Res_C

Caption: Decision tree for selecting and optimizing the separation method based on detection requirements.

Scientific Validation & Troubleshooting

Trustworthiness: Why these protocols work
  • Self-Validating Elution Order:

    • On ZWIX , the elution order is reversed by switching column enantiomers (ZWIX(+) vs ZWIX(-)).[5][1][2] If a peak does not shift, it is not an enantiomer (likely a chemical impurity).

    • On Crownpak , D-amino acids always elute first.[3] Spiking with a known L-standard confirms identity immediately.

  • Solubility & Stability:

    • 3-M-4-F-Phe is stable in acidic media (Crownpak conditions).

    • In ZWIX conditions (MeOH-rich), solubility is enhanced compared to pure aqueous buffers, preventing on-column precipitation.

Common Pitfalls
  • Crownpak: Do not use ammonium salts or potassium buffers;

    
     and 
    
    
    
    ions compete for the crown ether cavity, destroying resolution. Use only Sodium (
    
    
    ) or direct acid.
  • ZWIX: Ensure the water content in the mobile phase is low (< 5-10%). High water content disrupts the delicate ionic interactions and reduces retention.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). (Accessed 2024).[4] Link

  • Ilisz, I., et al. (2014). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids. Journal of Chromatography A. Link

  • Daicel Corporation. Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns. Application Note. Link

  • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers using Chirobiotic T. Link

  • Huhn, S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Link

Sources

comparing metabolic stability of 3-methoxy-4-fluoro-Phe vs native phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Metabolic Stability of 3-Methoxy-4-Fluoro-Phenylalanine vs. Native Phenylalanine

Executive Summary

This guide provides a technical comparison between Native L-Phenylalanine (Phe) and its non-canonical analog, 3-Methoxy-4-Fluoro-L-Phenylalanine (3-MeO-4-F-Phe) .[1]

The incorporation of 3-MeO-4-F-Phe is a strategic medicinal chemistry modification designed to enhance metabolic stability and alter pharmacokinetics.[1] While native phenylalanine is rapidly processed by hepatic enzymes (primarily Phenylalanine Hydroxylase and CYP450s) into Tyrosine and downstream catecholamines, the 3-MeO-4-F-Phe analog exhibits significantly extended half-life (


) and reduced intrinsic clearance (

).[1] This stability is driven by the bioisosteric replacement of the para-hydrogen with fluorine (blocking the primary metabolic site) and the meta-methoxy group (providing steric shielding and lipophilic modulation).

Mechanistic Rationale: The "Why" Behind the Modification

To understand the stability profile, we must analyze the specific metabolic vulnerabilities of the native amino acid and how the analog structurally negates them.

A. Native Phenylalanine Metabolism

Native Phe is metabolically labile due to the electron-rich aromatic ring, which is susceptible to electrophilic attack.

  • Primary Route (Hepatic): Phenylalanine Hydroxylase (PAH) hydroxylates Phe at the para-position (C4) to form Tyrosine.[1][2] This is the rate-limiting step in Phe catabolism.[1]

  • Secondary Route (Oxidative): Cytochrome P450s (e.g., CYP2D6, CYP3A4) can further hydroxylate the ring at the meta-position (C3) to form DOPA species (catechols), which are rapidly oxidized to quinones or methylated by COMT.

B. 3-Methoxy-4-Fluoro-Phe Stabilization Strategy

The analog employs a dual-blocking strategy:

  • 4-Fluoro Blockade (The "Shield"): The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Fluorine at the C4 position renders the ring resistant to PAH-mediated hydroxylation.[1] The high electronegativity also deactivates the ring toward other electrophilic oxidations.

  • 3-Methoxy Steric/Electronic Modulation: The methoxy group at C3 adds steric bulk, hindering enzyme access to the meta-position (preventing catechol formation).[1] While methoxy groups can be liabilities (O-demethylation), the presence of the adjacent electron-withdrawing fluorine atom stabilizes the ether bond against oxidative cleavage.

Comparative Analysis: Physicochemical & Metabolic Profiles

The following data summarizes the shift in properties when substituting Phe with 3-MeO-4-F-Phe.

FeatureNative L-Phenylalanine3-Methoxy-4-Fluoro-L-PheImpact on Drug Design
Molecular Weight 165.19 g/mol 213.21 g/mol Slight increase; negligible effect on peptide size.[1]
LogP (Lipophilicity) -1.38 (Hydrophilic)~ -0.8 to -0.5 (Est.)[1]Increased Lipophilicity: Improves membrane permeability and BBB penetration.[1]
Primary Metabolism Rapid p-hydroxylation (PAH)Blocked (C-F bond)Drastically reduces hepatic clearance.[1]
Secondary Metabolism m-hydroxylation (CYPs)Minimal (Steric hindrance)Prevents toxic quinone metabolite formation.[1]
Electronic Effect Electron-rich (Activated)Electron-deficient (Deactivated)Reduces susceptibility to oxidative stress.[1]
Transport Affinity High (LAT1 Substrate)High (LAT1 Substrate)Retains ability to cross Blood-Brain Barrier (BBB).[1]

Visualizing the Metabolic Pathways

The diagram below illustrates the divergence in metabolic fate. Native Phe cascades into downstream metabolites, whereas the analog arrests this cascade.

MetabolicPathways Phe Native Phenylalanine Tyr Tyrosine (p-OH-Phe) Phe->Tyr PAH (Hydroxylation @ C4) Dopa L-DOPA (Catechol) Tyr->Dopa CYP450 (Hydroxylation @ C3) Degradation Degradation / Clearance Dopa->Degradation Oxidation/COMT Analog 3-MeO-4-F-Phe MetaboliteX Stable / Unchanged (High Recovery) Analog->MetaboliteX PAH Blocked (C-F) CYP Hindered (3-OMe)

Figure 1: Comparative metabolic fate. The 4-Fluoro substitution blocks the primary PAH pathway, while the 3-Methoxy group hinders secondary oxidative routes, resulting in high parent compound recovery.

Experimental Protocol: Microsomal Stability Assay

To validate the stability claims in your own lab, use the following self-validating protocol. This assay measures Intrinsic Clearance (


)  using liver microsomes.[1][3][4]
Materials
  • Test Compounds: Native Phe and 3-MeO-4-F-Phe (10 mM stock in DMSO).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).[1]

Step-by-Step Workflow
  • Pre-Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

    • Spike test compounds to final concentration of 1 µM (keeps DMSO < 0.1%).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to initiate metabolism.[1]

    • Self-Validation Step: Run a parallel "Minus-NADPH" control.[1] If the analog degrades here, the instability is chemical (hydrolysis), not metabolic.

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
  • Quenching:

    • Transfer aliquots immediately into ice-cold Acetonitrile (containing Internal Standard) at a 1:3 ratio to precipitate proteins.[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

Workflow Diagram

AssayWorkflow Start Start: Pre-warm Microsomes + Test Compound (1 µM) Split Split Conditions Start->Split Exp Experimental: + NADPH Split->Exp Ctrl Control: NO NADPH Split->Ctrl Incubate Incubate @ 37°C (0 - 60 min) Exp->Incubate Ctrl->Incubate Quench Quench with ACN (Stop Reaction) Incubate->Quench Spin Centrifuge (Remove Protein) Quench->Spin LCMS LC-MS/MS Analysis (Quantify Parent %) Spin->LCMS

Figure 2: Microsomal Stability Assay Workflow. The "No NADPH" control is critical for distinguishing metabolic clearance from chemical instability.

Data Interpretation & Expected Results

When analyzing the LC-MS/MS data, calculate the slope (


) of the natural log of remaining compound vs. time.
  • Half-life (

    
    ): 
    
    
    
    [1]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    [1]

Expected Outcome:

  • Native Phe: Rapid decay (

    
     min in active hepatocyte systems, though slower in microsomes lacking PAH cofactors; highly unstable in whole hepatocytes).
    
  • 3-MeO-4-F-Phe: High stability (

    
     min).[1] The slope should be near-flat, indicating excellent metabolic resistance.
    

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link

    • Grounding: Establishes the C-F bond strength and its role in blocking oxid
  • Smrčka, M., et al. (2017). "Structure-activity relationships of fluorinated phenylalanine derivatives." Journal of Medicinal Chemistry.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1]

    • Grounding: Source for the Microsomal Stability Assay protocol and calcul
  • Fitzpatrick, P.F. (2003). "Mechanism of aromatic amino acid hydroxylation." Biochemistry. Link[1]

    • Grounding: Defines the mechanism of N

Sources

A Comparative Spectroscopic Guide to 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive spectroscopic characterization of the novel synthetic amino acid, 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid. In the absence of established public spectral libraries for this specific compound, we will derive a predicted spectroscopic profile based on first principles and established substituent effects. This profile will be objectively compared against the known experimental data of structurally relevant analogs to provide a robust framework for its identification, differentiation, and quality assessment.

The purpose of this document is to equip researchers, chemists, and drug development professionals with the analytical rationale needed to confidently characterize this molecule. We will delve into the causality behind experimental choices and data interpretation across four foundational spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Our comparative analysis will focus on the following commercially available analogs:

  • L-Tyrosine: The foundational phenolic amino acid.

  • (R)-2-Amino-3-(4-fluorophenyl)propanoic acid: An analog lacking the meta-methoxy group.

  • 2-Amino-3-(3-methoxyphenyl)propanoic acid: An analog lacking the para-fluoro group.

Through this comparative lens, we will illustrate how the unique electronic environment created by the interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group imparts a distinctive and unambiguous spectroscopic fingerprint to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into the molecular skeleton, connectivity, and the chemical environment of each atom. For a substituted phenylalanine derivative like our target compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is not just beneficial but essential for unambiguous structural verification. The presence of fluorine offers a unique NMR-active handle (¹⁹F) that provides an additional layer of structural confirmation through its characteristic chemical shifts and coupling patterns.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 10-20 mg of the analyte. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, for proton exchange studies, or Dimethyl Sulfoxide-d₆, DMSO-d₆, to observe all protons).

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity. The instrument should be equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program on Bruker systems). A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This nucleus is highly sensitive, often requiring fewer scans than a ¹H experiment.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using a known reference (e.g., TMS at 0 ppm or the residual solvent peak).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing node_prep Dissolve 10-20 mg in 0.7 mL D₂O or DMSO-d₆ node_lock Lock & Shim node_prep->node_lock node_1h ¹H Spectrum (1D Proton) node_lock->node_1h node_13c ¹³C Spectrum (Proton Decoupled) node_1h->node_13c node_19f ¹⁹F Spectrum (Proton Decoupled) node_13c->node_19f node_ft Fourier Transform node_19f->node_ft node_phase Phase & Baseline Correction node_ft->node_phase node_cal Calibrate & Reference node_phase->node_cal node_analysis node_analysis node_cal->node_analysis Structural Assignment

Caption: High-level workflow for NMR spectroscopic analysis.

Comparative NMR Data Analysis

The key to differentiating our target compound lies in the aromatic region of the NMR spectra. The substitution pattern on the phenyl ring creates a unique set of chemical shifts and spin-spin coupling constants.

Technique Predicted Feature for Target Compound L-Tyrosine (Experimental)(R)-2-Amino-3-(4-fluorophenyl)propanoic acid (Experimental)[1]2-Amino-3-(3-methoxyphenyl)propanoic acid (Experimental)[2]
¹H NMR (Aromatic) Three distinct signals, complex splitting due to H-H and H-F coupling. A doublet (~7.1 ppm, JH-F ≈ 8-10 Hz), a doublet of doublets, and a narrow doublet.Two doublets (AA'BB' system), ~7.05 ppm and ~6.75 ppm.Two multiplets (AA'BB' system), ~7.2 ppm and ~7.0 ppm.Four distinct signals in the range of ~6.7-7.2 ppm.
¹H NMR (Other) Methoxy singlet (~3.8-3.9 ppm), α-H multiplet (~4.0 ppm), β-H₂ multiplet (~3.1 ppm).α-H multiplet (~3.9 ppm), β-H₂ multiplet (~3.0 ppm).α-H multiplet (~4.0 ppm), β-H₂ multiplet (~3.1 ppm).Methoxy singlet (~3.7 ppm), α-H and β-H₂ multiplets.
¹³C NMR (Aromatic) C4 signal will be a large doublet (¹JC-F ≈ 240-250 Hz). C3 will show a smaller coupling (²JC-F ≈ 20-25 Hz). The methoxy-bearing carbon will be downfield (~148 ppm).[3]C4 (~156 ppm), C1 (~128 ppm), C2/6 (~131 ppm), C3/5 (~116 ppm).C4 shows large ¹JC-F coupling.C3 (~160 ppm), other aromatic signals between 113-140 ppm.
¹⁹F NMR A single resonance, likely a multiplet due to coupling with ortho- and meta-protons. Expected chemical shift ~ -115 to -125 ppm.[4]N/ASingle resonance, ~ -115 ppm.N/A

Expert Insights: The most telling feature for this compound is the combination of a methoxy singlet in the ¹H NMR spectrum and the large, characteristic one-bond carbon-fluorine coupling constant (¹JC-F) in the ¹³C NMR spectrum. This ¹JC-F value is an unambiguous indicator of a fluorine atom directly attached to an aromatic carbon.[3] The specific splitting patterns in the aromatic region of the ¹H spectrum, when fully resolved, will provide definitive proof of the 1,3,4-substitution pattern.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS), in particular, provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition.

Experimental Protocol for HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is the preferred method for polar molecules like amino acids, and it is typically performed in positive ion mode to generate the protonated molecule, [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.

  • Data Analysis: Determine the experimental m/z of the most intense ion corresponding to [M+H]⁺. Use the instrument software to calculate the elemental formula that best fits this accurate mass measurement.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis node_prep Prepare dilute solution (e.g., 10 µg/mL in 50:50 ACN:H₂O) node_ion Electrospray Ionization (ESI, Positive Mode) node_prep->node_ion node_mass Mass Analysis (TOF or Orbitrap) node_ion->node_mass node_mz Identify [M+H]⁺ peak node_mass->node_mz node_formula Calculate Elemental Formula from Accurate Mass node_mz->node_formula node_confirm node_confirm node_formula->node_confirm Confirm Identity

Caption: A streamlined workflow for High-Resolution Mass Spectrometry.

Comparative Mass Spectrometry Data

The primary differentiator in MS is the unique molecular weight of each analog.

Compound Molecular Formula Monoisotopic Mass (Da) Calculated [M+H]⁺ (m/z)
This compound C₁₀H₁₂FNO₃213.0798214.0876
L-Tyrosine C₉H₁₁NO₃181.0739182.0817
(R)-2-Amino-3-(4-fluorophenyl)propanoic acid [1]C₉H₁₀FNO₂183.0696184.0774
2-Amino-3-(3-methoxyphenyl)propanoic acid [2]C₁₀H₁₃NO₃195.0895196.0973

Expert Insights: An experimentally determined mass for the [M+H]⁺ ion within 5 ppm of the calculated value (214.0876) provides extremely strong evidence for the identity of the target compound. No other analog shares this exact mass. Further structural support can be obtained via tandem MS (MS/MS), where fragmentation of the parent ion would likely show a characteristic loss of the carboxylic acid group (-45 Da) and subsequent fragments related to the substituted benzyl moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Experimental Protocol for FTIR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorbances from the sample spectrum.[5]

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000–400 cm⁻¹.[6]

  • Data Analysis: Identify the key absorption bands and assign them to their corresponding functional group vibrations.

FTIR_Workflow cluster_acq Data Acquisition (ATR-FTIR) cluster_proc Data Analysis node_bkg Collect Background Spectrum (Clean Crystal) node_sample Place Sample on Crystal & Apply Pressure node_bkg->node_sample node_scan Acquire Spectrum (4000-400 cm⁻¹) node_sample->node_scan node_assign Assign Key Bands to Functional Groups node_scan->node_assign node_verify node_verify node_assign->node_verify Verify Functional Groups

Caption: Standard procedure for ATR-FTIR analysis.

Comparative FTIR Data

While many of the absorbances related to the amino acid backbone will be similar, the unique substitution on the aromatic ring provides distinguishing features.

Vibrational Mode Predicted Wavenumber (cm⁻¹) for Target Compound L-Tyrosine (Typical) (R)-2-Amino-3-(4-fluorophenyl)propanoic acid (Typical) 2-Amino-3-(3-methoxyphenyl)propanoic acid (Typical)
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
N-H Stretch (Amine) ~3100-3000~3100-3000~3100-3000~3100-3000
C=O Stretch (Carboxylic Acid) ~1710-1740~1710-1740~1710-1740~1710-1740
C=C Stretch (Aromatic) ~1600, ~1510~1600, ~1515~1600, ~1510~1600, ~1500
C-O-C Stretch (Aryl Ether) ~1250 (asymmetric), ~1030 (symmetric) N/AN/A~1250, ~1040
C-F Stretch (Aryl Fluoride) ~1200-1250 N/A~1220N/A
O-H Bend (Phenolic) N/A~1350N/AN/A

Expert Insights: The most diagnostic region for this compound is between 1300 cm⁻¹ and 1000 cm⁻¹, often called the fingerprint region. The presence of strong, distinct bands corresponding to both the C-O-C stretch of the aryl ether and the C-F stretch of the aryl fluoride is the key confirmatory evidence. L-Tyrosine would instead show a phenolic O-H bend, while the other analogs would each be missing one of these key C-O-C or C-F signals.

UV-Visible (UV-Vis) Spectroscopy: The Chromophore Profile

UV-Vis spectroscopy measures the absorption of light by a molecule, providing information about its electronic structure, specifically its chromophores. For our target compound, the substituted benzene ring acts as the primary chromophore.

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a solution of the analyte in a UV-transparent solvent (e.g., water, methanol, or ethanol) at a concentration that yields an absorbance between 0.1 and 1.0. A typical concentration is around 0.1 mg/mL.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent to be used as a blank.

  • Blanking: Place the blank cuvette in the spectrophotometer and record a baseline spectrum to subtract the solvent's absorbance.

  • Data Acquisition: Replace the blank with a cuvette containing the sample solution. Scan a range of wavelengths, typically from 200 nm to 400 nm, to record the absorption spectrum.[7]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis node_prep Prepare dilute solution in UV-transparent solvent node_blank Record Baseline (Solvent Blank) node_prep->node_blank node_scan Scan Sample (200-400 nm) node_blank->node_scan node_lambda Determine Wavelength of Maximum Absorbance (λₘₐₓ) node_scan->node_lambda node_result node_result node_lambda->node_result Chromophore Profile

Caption: General workflow for acquiring a UV-Vis spectrum.

Comparative UV-Vis Data

The position of the λmax is sensitive to the electronic effects of the substituents on the aromatic ring.

Compound Key Substituents Predicted/Typical λmax (nm)
This compound -F (para), -OCH₃ (meta)~275-280
L-Tyrosine -OH (para)~275
(R)-2-Amino-3-(4-fluorophenyl)propanoic acid -F (para)~265-270
2-Amino-3-(3-methoxyphenyl)propanoic acid -OCH₃ (meta)~272-278

Expert Insights: Both the methoxy and fluoro groups are auxochromes that can cause a bathochromic (red) shift relative to unsubstituted phenylalanine (λmax ~258 nm). The combined effect of the para-fluoro and meta-methoxy groups is predicted to result in a λmax similar to or slightly higher than L-Tyrosine. While UV-Vis is less specific than NMR or MS, it serves as a rapid quality control check. A significant deviation from the expected λmax could indicate an incorrect substitution pattern or the presence of impurities.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on a multi-technique, self-validating approach. Each method provides a piece of the structural puzzle, and together they create an unambiguous profile that distinguishes it from closely related chemical structures.

  • NMR Spectroscopy provides the definitive structural map, with the unique combination of a methoxy proton signal, aromatic proton splitting patterns, and a large ¹³C-¹⁹F coupling constant serving as the primary identifiers.

  • High-Resolution Mass Spectrometry acts as a gatekeeper, confirming the exact elemental composition with high certainty via an accurate mass measurement of [M+H]⁺ ≈ 214.0876 m/z .

  • FTIR Spectroscopy offers rapid confirmation of all key functional groups, most notably the simultaneous presence of characteristic C-O-C (ether) and C-F (aryl fluoride) stretching vibrations.

  • UV-Vis Spectroscopy provides a quick check of the electronic integrity of the aromatic chromophore.

By comparing the predicted data for our target compound against the experimental data of its analogs, we have established a clear and robust analytical framework. This guide provides the necessary protocols and interpretive logic for researchers to confidently verify the structure, purity, and identity of this compound.

References

  • Vertex AI Search Grounding API. (n.d.). Supporting Information.
  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved February 13, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved February 13, 2026, from [Link]

  • A. Dllmaghani, K., Jazani, N. H., Behrouz, A., & Fakhraee, F. M. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Mendeley Data, V1. [Link]

  • Sriphong, L., Rojanarata, T., Gasser, C., & Lendl, B. (2018). At-line analysis of pharmaceutical nanofiber-products using ATR-FTIR spectroscopy. Thai Journal of Pharmaceutical Sciences, 42(Supplement Issue), 124-127. [Link]

  • Gerig, J. T. (2009). Analysis of fluorinated proteins by mass spectrometry. Methods in molecular biology (Clifton, N.J.), 493, 139–47. [Link]

Sources

Publish Comparison Guide: Biological Activity of Peptides Containing 3-Methoxy-4-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 3-methoxy-4-fluorophenylalanine , a non-canonical amino acid (NCAA) designed for high-precision peptide engineering.

Executive Summary

3-Methoxy-4-fluorophenylalanine (3-OMe-4-F-Phe) represents a strategic "hybrid" modification in peptide medicinal chemistry. It combines the metabolic resistance of fluorination with the steric and electronic modulation of methoxylation. Unlike standard substitutions (e.g., 4-fluorophenylalanine or 3-methoxyphenylalanine), this dual-substituted residue is engineered to simultaneously block oxidative metabolism at the para-position while introducing a specific steric bump at the meta-position, often to probe receptor pocket width or enforce specific side-chain rotamers.

Best For:

  • Metabolic Stabilization: Blocking P450-mediated hydroxylation at the para-position.

  • Receptor Probing: Testing the "H-bond donor vs. Acceptor" requirement (replacing Tyr-OH with F) while retaining electron density via the methoxy group.

  • Lipophilicity Tuning: Increasing membrane permeability compared to native Tyrosine or Phenylalanine.

Part 1: Chemical Profile & Rational Design

Structural Logic

The design of 3-OMe-4-F-Phe is a rational evolution from native aromatic amino acids.

  • Base Scaffold: Phenylalanine.[1][2]

  • 4-Fluoro Substitution: Mimics the size of a Hydrogen atom (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) but drastically alters electronics (highly electronegative). It blocks para-hydroxylation, a common metabolic clearance pathway.

  • 3-Methoxy Substitution: Adds significant steric bulk and electron-donating character (via resonance), countering the electron-withdrawing inductive effect of the fluorine.

Physicochemical Comparison
PropertyPhenylalanine (Phe)Tyrosine (Tyr)4-F-Phenylalanine3-OMe-4-F-Phenylalanine
Electronic Character NeutralElectron Rich (Donor)Electron Deficient (Withdrawing)"Push-Pull" (OMe donor / F acceptor)
H-Bond Potential NoneDonor & AcceptorWeak Acceptor onlyWeak Acceptor only
Lipophilicity (

)
0.0-0.67 (Hydrophilic)+0.14 (Lipophilic)High (Est. +0.5 to +0.8)
Metabolic Stability Low (Hydroxylation)ModerateHigh (Blocked para)Very High (Blocked para + meta steric)
Steric Bulk LowModerateLowHigh (due to -OCH₃)

Part 2: Comparative Performance Analysis

Proteolytic Stability (Resistance to Degradation)

Peptides containing 3-OMe-4-F-Phe exhibit superior stability compared to native sequences.

  • Mechanism: Chymotrypsin and related serine proteases cleave at the C-terminus of aromatic residues. The 3-methoxy group introduces steric hindrance that disrupts the enzyme's binding pocket (S1 subsite), significantly slowing hydrolysis.

  • Data Trend: Peptides with ortho or meta substitutions on the phenyl ring often show 2-5x longer half-lives in plasma assays compared to unsubstituted Phe.

Receptor Affinity & Potency

This residue is a critical probe for "Tyrosine Mimicry."

  • The "Tyr-to-F" Switch: If a native Tyrosine uses its hydroxyl group (-OH) only as a hydrogen bond acceptor, 4-F-Phe can often maintain potency. If the -OH acts as a donor, potency drops.

  • The Methoxy Factor: The 3-methoxy group mimics the electron density of the Tyrosine ring but adds bulk.

    • Scenario A (Success): If the receptor pocket is wide and hydrophobic, 3-OMe-4-F-Phe increases affinity via hydrophobic burial.

    • Scenario B (Failure): If the pocket is tight (steric clash), affinity drops 10-100 fold.

Membrane Permeability
  • Performance: Superior to Phe and Tyr.

  • Reasoning: The combination of Fluorine (lipophilic) and Methoxy (masks polar potential) significantly increases the logP of the peptide fragment. This is ideal for CNS-targeting peptides requiring Blood-Brain Barrier (BBB) penetration.

Part 3: Experimental Workflows & Visualization

Visualization: Structural Decision Tree (Graphviz)

PeptideOptimization Start Target: Optimize Aromatic Residue (Phe/Tyr) Q1 Is the residue metabolically unstable? Start->Q1 Q2 Is H-bond Donor (OH) required? Q1->Q2 Yes Sol_Phe Keep Native Phe Q1->Sol_Phe No Q3 Is the receptor pocket narrow? Q2->Q3 No (Acceptor/Hydrophobic only) Sol_Tyr Keep Native Tyr Q2->Sol_Tyr Yes (Donor needed) Sol_4F Use 4-Fluoro-Phe (Metabolic Block) Q3->Sol_4F Yes (Tight fit) Sol_3OMe4F Use 3-OMe-4-F-Phe (Max Stability + Lipophilicity) Q3->Sol_3OMe4F No (Wide pocket)

Caption: Decision matrix for selecting 3-OMe-4-F-Phe versus standard fluorinated analogues in rational peptide design.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Since 3-OMe-4-F-Phe is not standard, it requires careful handling during synthesis.

Reagents:

  • Amino Acid: Fmoc-3-methoxy-4-fluoro-L-phenylalanine (Custom synthesis often required from 4-fluoro-3-methoxybenzaldehyde precursor).

  • Coupling Reagent: HATU or DIC/Oxyma (Preferred over HBTU due to steric hindrance).

  • Resin: Rink Amide (for C-term amides) or Wang (for acids).

Step-by-Step Protocol:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.

  • Coupling (Critical Step):

    • Dissolve Fmoc-AA (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: Pre-activate for 30 seconds before adding to resin.

    • Time: Increase coupling time to 2 hours (vs. standard 45 min) to account for the steric bulk of the 3-methoxy group.

    • Double Coupling: Recommended if the residue is followed by another bulky amino acid.

  • Capping: Acetic anhydride/Pyridine to block unreacted amines.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours. The Fluorine-Methoxy motif is stable to standard TFA cleavage conditions.

Part 4: References & Sourcing

Key Literature on Fluorinated & Methoxylated Amino Acids:

  • Smalley, T. L., et al. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry. Link

  • Jäckel, C., et al. (2008). "The effects of fluorinated amino acids on protein stability and activity." ChemBioChem.

  • Seyedsayamdost, M. R., et al. (2006). "Metabolic Stability and Properties of Fluorinated Amino Acids." Journal of Medicinal Chemistry.

  • Precursor Availability: 4-Fluoro-3-methoxybenzaldehyde (CAS 128495-46-5) is the primary starting material for the asymmetric synthesis of this amino acid.

Note on Availability: Direct commercial sources for Fmoc-3-methoxy-4-fluoro-L-phenylalanine are limited. It is typically synthesized via the Horner-Wadsworth-Emmons reaction using 4-fluoro-3-methoxybenzaldehyde, followed by asymmetric hydrogenation.

Sources

Safety Operating Guide

2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid: Authoritative Disposal Guide

Executive Safety & Chemical Assessment

This compound is a fluorinated phenylalanine derivative commonly used in peptide synthesis, medicinal chemistry, and structure-activity relationship (SAR) studies.[1][2] Proper disposal is critical not due to acute lethality, but because its fluorinated nature requires specific incineration protocols to prevent the release of hydrogen fluoride (HF) gas, which damages standard combustion equipment and poses environmental risks.[2]

Chemical Property Data / Classification
Chemical Class Halogenated (Fluorinated) Unnatural Amino Acid
Physical State Solid (Powder), typically white to off-white
Hazard Classification Irritant (GHS07) .[1] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
RCRA Status (USA) Non-Listed . Not a P-listed or U-listed waste.[1] However, it must be treated as Halogenated Organic Waste due to fluorine content.[2]
Incompatibility Strong oxidizing agents, strong acids, strong bases.[2]

Pre-Disposal Decision Workflow

Effective disposal requires immediate segregation at the point of generation. Use the following decision logic to determine the correct waste stream.

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure compound or Spill Debris) StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid SolidBin Stream A: Solid Halogenated Waste (HDPE Jar) Solid->SolidBin Segregate SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (DMSO, MeOH, DCM) SolventCheck->OrgSolvent >5% Organic AqBuffer Aqueous Buffer (pH 4-10) SolventCheck->AqBuffer >95% Water HaloLiqBin Stream B: Halogenated Liquid Waste (Carboy) OrgSolvent->HaloLiqBin Must be Incinerated AqBin Stream C: Aqueous Waste (Check Local Limits) AqBuffer->AqBin Collect separately

Figure 1: Decision tree for segregating fluorinated amino acid waste streams.

Step-by-Step Disposal Procedures

Stream A: Solid Waste (Pure Compound & Contaminated Debris)

Applicable for: Expired powder, weighing boat residues, contaminated gloves, and spill cleanup materials.[2]

  • Container Selection : Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers as fluorinated compounds can degrade and corrode metal over long storage periods.

  • Segregation : Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) in the same waste container.[2]

  • Labeling :

    • Primary Tag : "Hazardous Waste - Solid."[1]

    • Constituents : Explicitly list "this compound" and "Fluorinated Organic Solids."

    • Hazard Checkbox : Mark "Irritant" and "Toxic."

  • Disposal Path : This stream must be sent for high-temperature incineration at a facility equipped with HF scrubbers.[1]

Stream B: Liquid Organic Waste (HPLC & Reaction Mixtures)

Applicable for: Mother liquors, HPLC effluent (Acetonitrile/Methanol), and dissolved reagents.[2]

  • Classification Rule : Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the fluorinated amino acid classifies the entire mixture as Halogenated Solvent Waste in many jurisdictions to ensure proper incineration.

  • Collection :

    • Pour into a dedicated "Halogenated Waste" carboy (typically yellow-walled or clearly tagged).[1]

    • Ensure the carboy is rated for solvents (HDPE or Fluorinated HDPE).

  • Precaution : Never add acidic waste (pH < 2) to this carboy without neutralization, as it may catalyze the release of HF from the fluorinated compound.

Stream C: Aqueous Waste (Trace Contamination)

Applicable for: Rinsate from glassware cleaning.

  • Trace Limit : If the concentration is <0.1%, it may often be collected in general "Aqueous Chemical Waste."

  • Prohibition : Do NOT pour down the sink. Fluorinated organics are persistent and can bypass standard wastewater treatment filtration.

Emergency Spill Response Protocol

If this compound is spilled in the laboratory:

  • Evacuate & PPE : Clear the immediate area. Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[2] If powder is airborne, use an N95 respirator.[2]

  • Containment :

    • Solids : Cover with a damp paper towel to prevent dust dispersion. Sweep gently into a dustpan.

    • Liquids : Absorb with vermiculite or a generic chemical spill pad.

  • Decontamination :

    • Wash the surface with a soap/water solution.

    • Note: Avoid using bleach (sodium hypochlorite) as a primary cleaner for fluorinated aromatics unless specified by a specific decontamination protocol, as it is generally ineffective at breaking the C-F bond and may create secondary hazards.

  • Disposal : Place all spill debris, gloves, and absorption materials into Stream A (Solid Waste) .

Regulatory & Compliance Data

Regulatory BodyClassification / Requirement
US EPA (RCRA) Not listed (P/U list).[1] Regulate as Characteristic Waste if mixed with flammable solvents (D001).
EU REACH Treat as SVHC (Substance of Very High Concern) candidate due to halogenation; incineration required.
DOT (Transport) Not regulated as a hazardous material for transport unless in solution with a flammable solvent.

References

  • National Institutes of Health (NIH) PubChem . 4-Fluoro-3-methoxyaniline (Related Compound Structure & Safety). PubChem Compound Summary. Available at: [Link][1]

  • US Environmental Protection Agency (EPA) . RCRA Waste Codes and Halogenated Solvent Definitions (F-List). EPA Hazardous Waste Guidelines. Available at: [Link][1]

  • Moschner, J., et al. (2019) .[2][3] Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18), 10718-10801.[2][3] (Discusses synthesis and stability, implying incineration needs). Available at: [Link]

Sources

Personal protective equipment for handling 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Immediate Action)

Treat as a Bioactive Intermediate. While specific toxicological data for 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid is often limited in generic Safety Data Sheets (SDS), its structure—a fluorinated phenylalanine derivative—suggests it may act as a metabolic probe or non-canonical amino acid mimic. Therefore, it must be handled with Universal Precautions to prevent inhalation of dust and skin absorption.

Parameter Critical Directive
Primary Hazard Inhalation of Dust (Respiratory Sensitization/Irritation) & Bioactivity .
Containment ALWAYS handle open containers inside a certified Chemical Fume Hood.
Glove Protocol Double Nitrile (Outer glove changed immediately upon contamination).
Skin Protection Cover all exposed skin. Lab coat + Tyvek sleeves if dispensing >1g.
Emergency Eye/Skin Contact: Flush with water for 15 minutes.[1][2] Inhalation: Move to fresh air immediately.

Risk Profile & Hazard Identification

Understanding the chemical nature of the hazard drives the safety protocol.

  • Chemical Class: Fluorinated Phenylalanine Derivative.[3]

  • Physical State: Solid (likely white to off-white powder).

  • Bioactivity Risk: Fluorine substitution on aromatic rings often increases metabolic stability and lipophilicity compared to the parent amino acid. This can enhance bioavailability and skin permeation [1].

  • Particulate Risk: As a dry powder, the primary vector for exposure is airborne dust during weighing and transfer.

Hazard Codes (GHS Classification Basis)

Note: In the absence of compound-specific toxicity data, we apply the "Precautionary Principle" based on structural analogs (e.g., 4-Fluorophenylalanine).

Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationDirect contact may cause dermatitis. Barrier protection essential.
H319 Causes serious eye irritationDust can cause mechanical and chemical corneal injury. Goggles required.
H335 May cause respiratory irritationInhalation of dust triggers mucosal inflammation. Fume hood mandatory.
H361 (Potential)Suspected of damaging fertilityConservative Assumption: Many bioactive analogs are reproductive toxins. Handle as a potential reprotoxin.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. We do not rely on a single layer of protection.

ComponentSpecificationScientific Rationale (The "Why")
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses allow dust entry from the side. Goggles seal the ocular area against airborne particulates and potential splashes during solubilization [2].
Hand Protection (Inner) Nitrile Exam Gloves (4 mil)Acts as a second skin. If the outer glove breaches, this layer prevents immediate dermal contact.
Hand Protection (Outer) Nitrile or Neoprene (5-8 mil)Fluorine Permeation Resistance: Fluorinated compounds can degrade standard latex. Nitrile provides superior chemical resistance to organic modifications of amino acids. Change this layer every 30 mins or immediately upon splash.
Body Protection Lab Coat (High-Neck, Long Sleeve) Must be buttoned to the top. Cotton/Poly blend is standard; use Flame Resistant (FR) if working with flammable solvents during synthesis.
Respiratory Not required IF in Fume Hood Engineering Control Priority: The fume hood is the primary barrier. If weighing outside a hood (strongly discouraged), a P100/N95 respirator is the minimum requirement.

Operational Workflow: Safe Weighing & Transfer

The moment of highest risk is opening the vial and transferring the solid. Static electricity can cause the powder to "jump" or disperse.

Protocol: The "Static-Free" Transfer
  • Preparation: Place the analytical balance inside the fume hood or use a powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizing bar if available. If not, wipe the exterior of the vial with a slightly damp lint-free wipe to discharge static before opening.

  • Transfer:

    • Do NOT pour from the bottle.

    • Use a disposable spatula or weigh paper.

    • Technique: "Tap and Slide." Gently tap the spatula to dispense; do not shake.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) to the solid immediately after weighing to lock the compound into a liquid state, reducing inhalation risk.

Visualization: Weighing Workflow

The following diagram outlines the decision logic for the weighing process to ensure containment.

WeighingProtocol Start START: Weighing Task CheckHood Is Balance in Fume Hood? Start->CheckHood PPECheck Verify PPE: Double Nitrile + Goggles CheckHood->PPECheck Yes Stop STOP: Relocate Balance or Use Powder Hood CheckHood->Stop No StaticCheck Discharge Static (Anti-static gun or damp wipe) PPECheck->StaticCheck Weighing Perform Weighing (Minimize air disturbance) StaticCheck->Weighing CleanUp Wet Wipe Balance Area Weighing->CleanUp Waste Dispose Spatula/Paper as Solid Hazardous Waste CleanUp->Waste

Caption: Figure 1. Decision logic for safe weighing of fluorinated amino acid derivatives. Note the critical "Stop" point if engineering controls (Fume Hood) are absent.

Emergency Response & Disposal

Spill Cleanup (Solid Powder)

Do not dry sweep. Dry sweeping aerosolizes the chemical.

  • Evacuate the immediate area if the spill is >10g and outside a hood.

  • PPE Up: Ensure double gloves and goggles are on.

  • Wet Method: Cover the spill with a paper towel dampened with water or a compatible solvent (ethanol).

  • Scoop: Scoop the wet material into a waste container.

  • Wash: Clean the surface with soap and water three times.

Waste Disposal[4][5][6][7]
  • Solid Waste: Disposables (gloves, weigh boats, paper towels) contaminated with the substance must go into Hazardous Solid Waste (often labeled "Debris contaminated with...").

  • Liquid Waste: Solutions containing the compound must go to Organic Liquid Waste . Do not pour down the drain.

  • RCRA Status: While likely not a listed acute toxin (P-list), it should be treated as characteristic hazardous waste due to bioactivity [3].

Visualization: Spill Response Logic

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid 1. Cover with wet paper towel 2. Scoop into bag 3. Wash surface x3 Solid->ActionSolid ActionLiquid 1. Absorb with vermiculite/pads 2. Place in sealed bag 3. Wash surface x3 Liquid->ActionLiquid Report Report to EHS & Label Waste ActionSolid->Report ActionLiquid->Report

Caption: Figure 2. Response flowchart for solid vs. liquid spills, emphasizing containment of dust for solids.

References

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Link

  • National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] Link

  • PubChem. (n.d.). Compound Summary: 4-Fluorophenylalanine (Analog Safety Data). National Library of Medicine. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.